2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
Description
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Properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCJHGIGLFQEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS 509142-74-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, a fluorinated aromatic carboxylic acid building block with significant potential in medicinal chemistry and materials science. While specific, publicly documented applications and synthesis protocols for this exact compound are limited, this guide synthesizes information from structurally related compounds to offer field-proven insights into its physicochemical properties, probable synthetic routes, analytical characterization, and key chemical transformations. The document is designed to empower researchers with the foundational knowledge required to effectively utilize this versatile chemical intermediate in novel research and development projects.
Introduction and Molecular Overview
This compound is a specialized chemical intermediate characterized by a trifluoromethoxy-substituted phenylacetic acid backbone with a bromine atom at the para-position. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but with significantly altered electronic properties, including high lipophilicity and metabolic stability, making it a valuable moiety in modern drug design.[1] The presence of three key functional handles—the carboxylic acid, the aryl bromide, and the trifluoromethoxy group—renders this molecule a highly versatile scaffold for the synthesis of complex target molecules.
The strategic placement of these groups allows for orthogonal chemical modifications. The carboxylic acid is amenable to standard amide and ester formations, the aryl bromide is a prime substrate for transition metal-catalyzed cross-coupling reactions, and the trifluoromethoxy group imparts unique physicochemical properties to the final compounds.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 509142-74-9 | [2] |
| Molecular Formula | C₉H₆BrF₃O₃ | [2] |
| Molecular Weight | 299.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Purity | Typically >97% (Commercially available) | [2] |
| Appearance | White to off-white solid | General observation |
| SMILES | O=C(O)CC1=CC=C(Br)C=C1OC(F)(F)F | [2] |
Synthesis Strategies
From a Substituted Toluene Precursor
A common approach for synthesizing phenylacetic acids is the oxidation of the corresponding ethylbenzene or the benzylic bromination of a toluene followed by cyanation and hydrolysis.
Caption: Plausible synthesis from a toluene precursor.
Causality Behind Experimental Choices: This route leverages the radical bromination of the benzylic position of a toluene derivative, a highly selective and efficient reaction. The subsequent nucleophilic substitution with cyanide, followed by acidic or basic hydrolysis, is a classic and robust method for converting a benzyl bromide to a phenylacetic acid.
Via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method to convert an acetophenone to a phenylacetic acid derivative.
Caption: Synthesis via the Willgerodt-Kindler reaction.
Causality Behind Experimental Choices: This method is particularly useful when the corresponding acetophenone is readily available. The reaction proceeds through a thioamide intermediate which is then hydrolyzed to the carboxylic acid.
Key Chemical Transformations and Applications in Drug Discovery
The utility of this compound as a building block stems from the reactivity of its carboxylic acid and aryl bromide moieties.
Amide Bond Formation
The carboxylic acid group is a versatile handle for constructing amide bonds, which are prevalent in pharmaceuticals.[3]
Caption: General workflow for amide bond formation.
Field-Proven Insights: The choice of coupling agent is critical. For simple primary and secondary amines, standard carbodiimide reagents like EDC are often sufficient. For less nucleophilic amines or sterically hindered substrates, more potent uronium-based coupling agents like HATU may be required to achieve high yields.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is a key feature for building molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Caption: Potential cross-coupling reactions.
Expertise & Experience: The ester or amide derivative of the starting material is typically used in these reactions to avoid potential interference from the free carboxylic acid. The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency and must be optimized for each substrate combination.
Potential Therapeutic Applications
While no marketed drugs are directly synthesized from this specific starting material, the trifluoromethoxy phenylacetic acid scaffold is of high interest in drug discovery. For instance, a structurally similar compound, 2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetic acid, has been used to synthesize triazolopyridazine derivatives investigated for their therapeutic potential.[5] The incorporation of the trifluoromethoxy group is known to enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[1]
Experimental Protocols
The following protocols are generalized procedures that can be adapted by a skilled synthetic chemist for this compound.
Protocol for Amide Coupling (General)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DCM, or THF).
-
Reagent Addition: Add the amine (1.1 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Analytical Characterization by RP-HPLC (General)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
Self-Validating System: The purity of the compound can be assessed by the area percentage of the main peak. The identity can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifluoromethoxy group offers the potential to enhance the pharmacokinetic properties of target molecules. While specific applications of this compound are not widely published, its structural features allow for a wide range of chemical transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. This guide provides a solid foundation for researchers to explore the potential of this compound in their own research endeavors.
References
- 1. jelsciences.com [jelsciences.com]
- 2. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 3. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom and a trifluoromethoxy group onto a phenylacetic acid scaffold imparts unique electronic and conformational characteristics, influencing its behavior in biological systems. This document is structured to provide not only the available data but also the scientific rationale behind the experimental methodologies for its characterization, ensuring a robust understanding for its application in research and development.
Compound Identification and Structural Elucidation
Proper identification and structural confirmation are the foundational steps in the characterization of any chemical entity.
1.1. Chemical Identity
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 509142-74-9 | [1][2] |
| Molecular Formula | C₉H₆BrF₃O₃ | [1][2] |
| Molecular Weight | 299.04 g/mol | [1][2] |
| SMILES | O=C(O)CC1=CC=C(Br)C=C1OC(F)(F)F | [1][2] |
1.2. Rationale for Structural Analysis
The unique substitution pattern of this molecule necessitates a multi-technique approach for unambiguous structural verification. The trifluoromethoxy group, in particular, presents a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by their relative positions. The methylene protons of the acetic acid moiety would appear as a singlet.
-
¹³C NMR: The carbon NMR would provide key information on the number of unique carbon environments. The trifluoromethoxy group's carbon would exhibit a characteristic quartet due to coupling with the fluorine atoms.[4][7] Aromatic carbons would show splitting based on their proximity to fluorine and bromine.
-
¹⁹F NMR: This technique is crucial for confirming the presence and integrity of the trifluoromethoxy group, which would appear as a singlet in the proton-decoupled spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present. For this carboxylic acid, characteristic absorptions are expected.[7][8][9][10]
-
O-H Stretch: A very broad band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[9][10]
-
C=O Stretch: A strong absorption between 1680-1710 cm⁻¹ is expected for the carbonyl group of the aromatic carboxylic acid.[8][9]
-
C-O Stretch: A band in the 1210-1320 cm⁻¹ region is indicative of the carboxylic acid C-O bond.[8]
-
C-F Stretch: Strong absorptions associated with the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.
-
Molecular Ion Peak: Due to the presence of bromine, the mass spectrum should exhibit a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11][12][13]
Physicochemical Properties and Their Significance in Drug Discovery
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile.
2.1. Physical State and Appearance
Based on structurally similar compounds, this compound is expected to be a crystalline solid at room temperature. For instance, the analogous compound 2,4,5-Trifluorophenylacetic acid is a solid with a melting point of 121-125 °C.[14]
2.2. Melting Point
The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.
Experimental Protocol: Melting Point Determination
A calibrated digital melting point apparatus is the standard for this measurement.[15][16][17]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[17]
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly (1-2 °C/min) through the approximate melting range.
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample is liquid are recorded as the melting point range.[17]
2.3. Solubility
Solubility is a key factor influencing oral bioavailability and formulation development. The presence of the highly lipophilic trifluoromethoxy group suggests poor aqueous solubility.
Experimental Protocol: Aqueous Solubility (OECD 105)
The flask method, as outlined in OECD Guideline 105, is a standard procedure for determining water solubility.[18][19][20][21][22]
-
Equilibration: An excess amount of the solid compound is added to a known volume of distilled water in a flask.
-
Shaking: The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged or filtered to separate the solid from the saturated aqueous solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.
2.4. Acidity (pKa)
The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form. A predicted pKa for the closely related 2-[4-(trifluoromethoxy)phenyl]acetic acid is approximately 4.10.[23]
Experimental Protocol: pKa Determination by Potentiometric Titration
This is a classic and reliable method for determining the pKa of weak acids.[24][25][26][27][28]
-
Sample Preparation: A known amount of the acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration: The base is added in small increments, and the pH is recorded after each addition.
-
Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The equivalence point is determined from the steepest part of the curve.
-
pKa Determination: The volume of base at the half-equivalence point is calculated. The pH at this half-equivalence point is equal to the pKa of the acid.[26]
2.5. Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is known to significantly increase lipophilicity.
Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 117)
The shake-flask method is the gold standard for experimental LogP determination.[1][29][30][31][32]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are carefully separated after allowing them to settle.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis and Purity
The synthesis of this compound likely involves a multi-step process, although specific literature detailing its synthesis is sparse. A plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a suitable phenolic precursor, followed by functionalization to introduce the acetic acid side chain. Purity is typically reported by suppliers to be >95% or 97%, as determined by techniques such as HPLC and NMR.[2]
Visualization of Key Experimental Workflows
Diagram 1: Workflow for pKa Determination by Potentiometric Titration
Workflow for pKa determination.
Diagram 2: Workflow for LogP Determination by Shake-Flask Method
Workflow for LogP determination.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ossila.com [ossila.com]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. oecd.org [oecd.org]
- 19. filab.fr [filab.fr]
- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 21. oecd.org [oecd.org]
- 22. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 23. chembk.com [chembk.com]
- 24. scribd.com [scribd.com]
- 25. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 26. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pennwest.edu [pennwest.edu]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 31. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
- 32. researchgate.net [researchgate.net]
Spectroscopic Data for 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, characterized by a bromine atom and a trifluoromethoxy group on the phenyl ring, imparts unique electronic and lipophilic properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation and characterization are paramount for its use in research and development. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational understanding for its identification and characterization. Given the absence of publicly available experimental spectra, this document leverages high-quality prediction algorithms and comparative analysis with structurally similar compounds to provide a robust spectroscopic profile.
Molecular Structure
The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are discussed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.
| Proton (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 (on C3) | 7.45 - 7.55 | d | ~2.5 |
| H5 (on C5) | 7.20 - 7.30 | dd | ~8.5, ~2.5 |
| H6 (on C6) | 7.05 - 7.15 | d | ~8.5 |
| H1, H2 (on C7) | 3.70 - 3.80 | s | - |
| H6 (on O2) | 10.0 - 12.0 | br s | - |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H3, H5, H6): The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-7.6 ppm). The electron-withdrawing nature of the bromine atom and the trifluoromethoxy group will deshield these protons. H3 is predicted to be the most downfield-shifted aromatic proton due to its ortho position relative to the trifluoromethoxy group and meta to the bromine. It is expected to appear as a doublet due to coupling with H5. H5 is predicted to be a doublet of doublets due to coupling with both H3 and H6. H6, being ortho to the acetic acid group, is expected to be the most upfield of the aromatic protons and will likely appear as a doublet from coupling with H5.
-
Methylene Protons (H1, H2): The two protons on the methylene carbon (C7) are chemically equivalent and are expected to appear as a singlet in the region of δ 3.7-3.8 ppm. The proximity to the electron-withdrawing phenyl ring and the carboxylic acid group causes this downfield shift.
-
Carboxylic Acid Proton (H6): The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically between δ 10.0 and 12.0 ppm. The exact chemical shift and peak broadness can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.
| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) |
| C1 | 132 - 136 |
| C2 | 148 - 152 (q, J ≈ 2-3 Hz) |
| C3 | 122 - 126 |
| C4 | 118 - 122 |
| C5 | 130 - 134 |
| C6 | 115 - 119 |
| C7 | 38 - 42 |
| C8 | 175 - 179 |
| C9 (-OCF₃) | 119 - 123 (q, J ≈ 257 Hz) |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (C1-C6): The aromatic carbons are expected to resonate in the δ 115-152 ppm range. The carbon bearing the trifluoromethoxy group (C2) is predicted to be the most downfield aromatic carbon due to the strong electron-withdrawing effect of the -OCF₃ group. This carbon may also exhibit a small quartet coupling to the fluorine atoms. The carbon attached to the bromine atom (C4) will also be significantly influenced.
-
Methylene Carbon (C7): The methylene carbon is expected to appear in the δ 38-42 ppm range.
-
Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded carbon and is predicted to be in the δ 175-179 ppm range.
-
Trifluoromethoxy Carbon (C9): The carbon of the trifluoromethoxy group is expected to show a characteristic quartet with a large coupling constant (J ≈ 257 Hz) due to the three attached fluorine atoms, appearing in the δ 119-123 ppm region.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. A singlet is predicted in the range of δ -58 to -60 ppm (relative to CFCl₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectral Data:
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 298/300 | Molecular ion peak (showing bromine isotope pattern) |
| [M - COOH]⁺ | 253/255 | Loss of the carboxylic acid group |
| [M - OCF₃]⁺ | 213/215 | Loss of the trifluoromethoxy group |
| [C₇H₄BrO]⁺ | 199/201 | Further fragmentation |
| [C₆H₄Br]⁺ | 155/157 | Loss of the side chain |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion: The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 298 (for ⁷⁹Br) and 300 (for ⁸¹Br).
-
Fragmentation Pattern: The primary fragmentation is likely to involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 253/255.[1] Another plausible fragmentation is the loss of the trifluoromethoxy radical (·OCF₃, 85 Da). Further fragmentation of the aromatic ring and the side chain will lead to other observed ions.
Caption: Predicted primary fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1700-1725 | C=O stretch | Carboxylic acid |
| 1450-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl-O and Carboxylic acid |
| 1100-1250 | C-F stretch | Trifluoromethoxy |
| 1000-1100 | C-Br stretch | Aryl-Br |
| 600-800 | C-H bend (out-of-plane) | Aromatic ring |
Interpretation of the Predicted IR Spectrum:
-
Carboxylic Acid: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration.[1]
-
Aromatic Ring: Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. The C-H out-of-plane bending vibrations in the 600-800 cm⁻¹ region can be indicative of the substitution pattern.
-
Trifluoromethoxy Group: Strong absorption bands are expected in the 1100-1250 cm⁻¹ range due to the C-F stretching vibrations.
-
C-Br Bond: A weaker absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Br stretching vibration.
Experimental Protocols
To obtain high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general organic molecules, while DMSO-d₆ is often used for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: If available, acquire a ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and the acquisition is typically fast.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, particularly in negative ion mode to deprotonate the carboxylic acid. Electron ionization (EI) can also be used to induce fragmentation and provide structural information.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern. For more detailed structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data, along with their detailed interpretations, offer a solid foundation for the structural verification and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality data. While predicted data is a powerful tool, experimental verification remains the gold standard for unequivocal structure confirmation.
References
A Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides an in-depth examination of trifluoromethoxy-substituted phenylacetic acids, a class of compounds being investigated primarily for their anti-inflammatory properties. We will explore their core mechanism of action as cyclooxygenase (COX) inhibitors, detail the critical experimental workflows for their evaluation, and analyze the structure-activity relationships that govern their potency and selectivity. This document serves as a technical resource, synthesizing established protocols and field-proven insights to guide researchers in the discovery and development of novel anti-inflammatory agents.
Introduction: The Strategic Role of the Trifluoromethoxy Group
Phenylacetic acid derivatives represent a well-established scaffold in drug discovery, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of these compounds allows them to bind within the active site of cyclooxygenase (COX) enzymes, inhibiting the production of pro-inflammatory prostaglandins.[1][2]
The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto the phenyl ring offers several advantages in drug design:
-
Enhanced Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3]
-
Metabolic Stability : Unlike a methoxy (-OCH₃) group, the trifluoromethoxy group is highly resistant to metabolic degradation, particularly O-dealkylation. This leads to a longer half-life and more predictable pharmacokinetic profile.[4]
-
Electronic Modulation : The -OCF₃ group is strongly electron-withdrawing, which can alter the acidity of the carboxylic acid moiety and influence the binding interactions with the target enzyme.[5][6]
These properties make trifluoromethoxy-substituted phenylacetic acids compelling candidates for the development of next-generation NSAIDs with potentially improved efficacy, duration of action, and safety profiles.[7][8] This guide will detail the scientific rationale and experimental methodologies required to explore this potential.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory mechanism of phenylacetic acids is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[2]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects like gastrointestinal bleeding (via COX-1 inhibition). Therefore, a key goal in modern NSAID development is to design compounds that selectively inhibit COX-2. The unique steric and electronic properties of the trifluoromethoxy group can be leveraged to achieve this selectivity.[9]
Caption: The Arachidonic Acid Cascade and Site of NSAID Action.
Synthetic Approaches
The synthesis of trifluoromethoxy-substituted phenylacetic acids is achievable through established organic chemistry methodologies. A common route involves the use of a corresponding trifluoromethoxy-substituted aryl halide as a starting material. While multiple specific pathways exist, a generalized approach often follows a sequence like the one described in patent literature, which can be adapted for various isomers.[10][11] For example, a Grignard reagent can be formed from a bromo-trifluorobenzene, which is then reacted with an allylating agent. The resulting olefin is subsequently cleaved oxidatively to yield the desired phenylacetic acid.[10] The high purity and stability of commercially available precursors like 4-(Trifluoromethoxy)phenylacetic acid also make them valuable as intermediates for more complex derivatives.[12][13][14]
Experimental Evaluation Workflow
A systematic and rigorous evaluation process is essential to characterize the biological activity and therapeutic potential of novel compounds. The workflow progresses from high-throughput in vitro assays to more complex in vivo models.
Caption: High-level workflow for evaluating novel anti-inflammatory agents.
In Vitro Assays: Quantifying COX Inhibition
The first step is to determine the direct inhibitory effect of the compounds on isolated COX-1 and COX-2 enzymes. This allows for the calculation of IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) and the determination of the COX-2 selectivity index.
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.[15]
-
Principle: The assay detects prostaglandin G2, an intermediate product of the COX reaction, using a fluorometric probe. The intensity of the fluorescence is proportional to COX activity.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Assay buffer, Heme.
-
Arachidonic acid (substrate).
-
Fluorometric probe.
-
Test compounds (dissolved in DMSO).
-
Positive controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
96-well microplate, fluorescence plate reader.
-
-
Procedure:
-
Prepare Reagent Mix: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add Inhibitors: Add serial dilutions of the test compounds to the wells. Include wells for a vehicle control (DMSO) and positive controls.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Read Fluorescence: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher index indicates greater selectivity for COX-2.
-
Cell-Based Assays: Assessing Activity in a Biological Context
After confirming direct enzyme inhibition, it is crucial to evaluate the compounds in a cellular environment to assess their membrane permeability and effectiveness in a more complex biological system.
Protocol: LPS-Stimulated TNF-α Release in THP-1 Cells
This assay uses a human monocytic cell line (THP-1) to model the inflammatory response.[16] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α).[17]
-
Principle: Anti-inflammatory compounds will inhibit the signaling pathways that lead to the production and secretion of TNF-α following LPS stimulation.
-
Materials:
-
THP-1 cells.
-
RPMI-1640 cell culture medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Positive control (e.g., Dexamethasone).
-
TNF-α ELISA kit.
-
-
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Collect Supernatant: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantify TNF-α: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
In Vivo Models: Evaluating Efficacy in a Living System
Promising candidates from in vitro and cell-based assays are advanced to in vivo models to assess their anti-inflammatory efficacy, pharmacokinetics, and preliminary safety. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[18][19]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[18] The late phase of this response (3-6 hours) is primarily mediated by prostaglandins produced by COX-2.[18] The efficacy of an NSAID is measured by its ability to reduce this swelling.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g).[18]
-
Lambda Carrageenan (1% w/v in sterile saline).[18]
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).[20]
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
-
-
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the experiment.[20]
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat (V₀).[18]
-
Drug Administration: Administer the test compounds, vehicle, or positive control via oral gavage.[18]
-
Induce Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][21]
-
Measure Edema: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20] The peak edema is generally observed between 3 and 5 hours.[22]
-
-
Data Analysis:
-
Calculate Paw Edema: Edema (mL) = Vₜ - V₀.[18]
-
Calculate Percentage Inhibition: % Inhibition = [(E_control - E_treated) / E_control] x 100 Where E_control is the mean edema in the vehicle-treated group and E_treated is the mean edema in the drug-treated group.[20]
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA) to determine the significance of the observed anti-inflammatory effects.[20]
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the phenylacetic acid scaffold is crucial for optimizing biological activity. The position of the trifluoromethoxy group on the phenyl ring can dramatically influence potency and COX-2 selectivity. While a comprehensive SAR for this specific class is still emerging from ongoing research, principles from related fluorinated compounds can provide guidance.[23][24]
For instance, placing an electron-withdrawing group at the para position of the phenyl ring is a common strategy in the design of selective COX-2 inhibitors. Therefore, compounds like 4-(trifluoromethoxy)phenylacetic acid are of significant interest.[25]
Table 1: Hypothetical Data for SAR Analysis
| Compound ID | Phenyl Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | % Inhibition in Paw Edema @ 10mg/kg |
| TFM-PA-1 | 2-OCF₃ | 15.2 | 8.5 | 1.8 | 25% |
| TFM-PA-2 | 3-OCF₃ | 10.8 | 2.1 | 5.1 | 45% |
| TFM-PA-3 | 4-OCF₃ | 25.5 | 0.5 | 51.0 | 68% |
| Indomethacin | (Reference) | 0.1 | 1.5 | 0.07 | 75% |
| Celecoxib | (Reference) | 15.0 | 0.05 | 300 | 70% |
This table presents illustrative data to demonstrate how results would be structured for comparative analysis.
From this hypothetical data, one would conclude that the 4-OCF₃ substitution (TFM-PA-3) provides the optimal balance of potent COX-2 inhibition and high selectivity, which translates to strong in vivo efficacy.
Conclusion and Future Directions
Trifluoromethoxy-substituted phenylacetic acids are a promising class of compounds for the development of novel anti-inflammatory agents. The unique properties imparted by the -OCF₃ group—namely enhanced metabolic stability and potent electronic modulation—provide a strong rationale for their investigation as potentially superior NSAIDs.[3][4] The systematic application of the in vitro, cell-based, and in vivo experimental workflows detailed in this guide is essential for identifying lead candidates with optimal potency, COX-2 selectivity, and therapeutic potential.
Future research should focus on expanding the library of substituted analogues to build a comprehensive structure-activity relationship, investigating the detailed pharmacokinetic and pharmacodynamic profiles of lead compounds, and conducting thorough safety and toxicology studies to validate their potential as clinical candidates.
References
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 11. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 12. innospk.com [innospk.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-(トリフルオロメトキシ)フェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ir.vistas.ac.in [ir.vistas.ac.in]
- 18. benchchem.com [benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. chemimpex.com [chemimpex.com]
A Researcher's Comprehensive Guide to Sourcing and Utilizing 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid
This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on the sourcing, quality evaluation, and safe handling of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 91360-14-6), a key building block in contemporary drug discovery and materials science.
Compound Profile: Chemical Identity and Significance
This compound is a substituted phenylacetic acid derivative. Its molecular structure is characterized by a bromine atom and a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties crucial for its application as a versatile intermediate in organic synthesis.
-
IUPAC Name: this compound
-
CAS Number: 91360-14-6
-
Molecular Formula: C9H6BrF3O3
-
Molecular Weight: 315.04 g/mol
-
Synonyms: 4-Bromo-2-(trifluoromethoxy)benzeneacetic acid
The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group, offering increased lipophilicity and metabolic stability, while the bromo-substituent provides a reactive handle for various cross-coupling reactions, making this compound a valuable precursor in the synthesis of complex molecules.
Sourcing and Procurement: A Comparative Analysis of Key Suppliers
The availability of this chemical can range from research quantities (grams) to bulk quantities (kilograms). The choice of supplier often depends on factors such as purity, lead time, cost, and the scale of the research or manufacturing project. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Purity | Availability | Notes |
| BLDpharm | BD138406 | 97% | In Stock (g to kg) | Offers various quantities, from 1g to 25kg, indicating a capacity for both research and bulk scale. |
| Achemica | ACH-0002138-0001 | 97% | In Stock (g to kg) | Provides a range of sizes from 1g to 1kg readily available. |
| Combi-Blocks | QA-4903 | >97% | In Stock (g to kg) | Stocks significant quantities, with listings up to 500g available for immediate dispatch. |
Procurement Workflow:
The following diagram outlines a best-practice workflow for procuring specialized chemical reagents like this compound.
Caption: A structured workflow for chemical procurement.
Quality Assessment and Verification
Upon receiving a shipment, it is imperative to conduct in-house quality control to verify the supplier's Certificate of Analysis (CoA).
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): This is the primary method for structural confirmation. The ¹H NMR should show characteristic peaks for the aromatic protons and the methylene protons of the acetic acid moiety. The ¹⁹F NMR is crucial for confirming the presence and purity of the trifluoromethoxy group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for confirming the molecular weight (315.04 g/mol ) and assessing the purity of the compound by identifying any potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
Self-Validating Experimental Protocol: Purity Verification by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.
-
Column: A standard C18 reverse-phase column is typically effective.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Detection: Monitor at multiple UV wavelengths (e.g., 220 nm and 254 nm) and use the mass spectrometer in both positive and negative ion modes.
-
-
Analysis:
-
The primary peak in the chromatogram should correspond to the target compound.
-
The mass spectrum for this peak should show the expected molecular ion ([M-H]⁻ at m/z 314.0 or [M+H]⁺ at m/z 316.0).
-
Calculate the purity by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Safe Handling, Storage, and Disposal
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
-
Hazard Identification: Based on available safety data, this compound is an irritant.
-
Eye Irritation: Causes serious eye irritation.
-
Skin Irritation: Causes skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Safety and handling of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
An In-Depth Technical Guide to the Safe Handling and Application of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It is intended to equip researchers and drug development professionals with the necessary knowledge for its safe handling, storage, and effective utilization in synthetic applications.
Compound Profile and Physicochemical Properties
This compound is a halogenated and fluorinated phenylacetic acid derivative.[1][2][3][4] Its structural features, particularly the bromine and trifluoromethoxy substituents, make it a valuable intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.[5]
Table 1: Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 509142-74-9 | [1][2][4] |
| Molecular Formula | C9H6BrF3O3 | [1][2] |
| Molecular Weight | 299.04 g/mol | [1][3] |
| Purity | Typically >95% or >97% | [1][2][3] |
| Appearance | White crystalline solid | [6] |
| Solubility | Insoluble in water, soluble in organic solvents | [6] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and requires careful handling to avoid exposure.[7][8]
GHS Hazard Statements:
Signal Word: Warning[7]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[7][9]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[7][9]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[9]
-
Respiratory Protection: Use a dust respirator when handling the solid form to avoid inhalation of dust particles.[9]
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][9][10]
-
Ensure eyewash stations and safety showers are readily accessible in the immediate work area.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
After Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.[7]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling
-
Avoid all personal contact, including inhalation of dust.[9]
-
Use dry clean-up procedures and avoid generating dust.[9]
Storage
Reactivity and Synthetic Applications
The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to modulate the electronic and lipophilic properties of a molecule, which can lead to improved metabolic stability and bioavailability.[11] Phenylacetic acid derivatives, in general, are important intermediates in the synthesis of various pharmaceuticals.[5]
Potential Synthetic Pathways:
While specific reaction schemes for this compound are not detailed in the provided search results, its structure suggests it can be utilized in a variety of organic transformations. The carboxylic acid moiety can be converted to esters, amides, or acid chlorides for further functionalization. The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Experimental Workflow: General Esterification Protocol
Below is a generalized, step-by-step protocol for the esterification of a carboxylic acid like the topic compound.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in an appropriate alcohol (e.g., methanol, ethanol) which will also serve as the reagent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Diagram: General Synthetic Utility
Caption: Potential synthetic transformations of the title compound.
Analytical Characterization
The identity and purity of this compound and its derivatives can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be sent to an approved waste disposal plant.[7][8][10]
References
- 1. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Solubility of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational principles of organic chemistry to predict and rationalize the compound's behavior in various organic solvents. Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of its solubility is presented, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide is structured to provide both a theoretical framework for understanding the molecule's properties and a practical approach for generating empirical data.
Introduction: Understanding the Molecule and the Importance of Solubility
This compound is a substituted phenylacetic acid derivative. Its structure, characterized by a carboxylic acid moiety, a brominated aromatic ring, and a trifluoromethoxy group, suggests a complex interplay of physicochemical properties that govern its solubility.
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter in drug development and chemical process optimization. It influences a wide range of factors, including:
-
Bioavailability: A compound must be in solution to be absorbed in the body.
-
Formulation: The choice of excipients and the final dosage form are dependent on the solubility of the API.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in various solvents.
-
Reaction Kinetics: In synthetic chemistry, the rate and outcome of a reaction are often influenced by the solubility of the reactants in the chosen solvent.
Given the importance of this parameter, a thorough understanding of the factors influencing the solubility of this compound is paramount for its effective application.
Theoretical Assessment of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The structure of this compound presents several functional groups that will dictate its interactions with different solvents.
Analysis of Functional Groups and Their Influence
-
Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3][4] This characteristic generally promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols. Carboxylic acids with a small number of carbon atoms (typically up to four) are miscible with water.[4][5] However, as the nonpolar carbon skeleton increases in size, water solubility decreases significantly.[4]
-
Aromatic Phenyl Ring: The benzene ring is a nonpolar and hydrophobic component of the molecule. This feature will enhance solubility in nonpolar or weakly polar aromatic solvents through π-π stacking interactions.
-
Bromo (-Br) Substituent: The bromine atom is electronegative, introducing a dipole moment. However, it is also large and polarizable, contributing to van der Waals forces. Overall, bromo-substituted aromatic compounds tend to have low aqueous solubility.
-
Trifluoromethoxy (-OCF3) Group: This group has a profound impact on the molecule's properties. The trifluoromethoxy group is known to be highly lipophilic, which can increase the solubility of molecules in organic solvents and biological membranes.[6][7] It is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid.[8]
Predicted Solubility Profile
Based on the analysis of its functional groups, the following solubility profile for this compound can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar carboxylic acid group. Also, good solubility is anticipated in polar protic solvents like lower-chain alcohols (methanol, ethanol) due to hydrogen bonding.[9]
-
Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar groups to some extent but are also compatible with the nonpolar aromatic ring.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexanes, cyclohexane, and toluene. The highly polar carboxylic acid group will limit its solubility in these solvents. While the aromatic ring has an affinity for toluene, the overall polarity of the molecule will likely prevent significant dissolution. It is also predicted to have very low solubility in water due to the large, hydrophobic aromatic portion of the molecule.[4]
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (purity >97%)
-
Analytical balance (readable to ±0.01 mg)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards and handling procedures.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of the target compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
Cap the vials tightly and place them in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Alternatively, for analysis by HPLC, accurately dilute the filtered aliquot with a suitable mobile phase to a concentration within the linear range of the calibration curve.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
While specific quantitative data is not available in the literature, the results from the experimental protocol described above should be presented in a clear and concise tabular format for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Polarity | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | Very Low | To be determined |
| Toluene | Nonpolar (Aromatic) | Low | To be determined |
| Dichloromethane | Moderately Polar | Moderate | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |
| Water | Polar Protic | Very Low | To be determined |
Conclusion
The solubility of this compound in organic solvents is a complex function of its molecular structure. Theoretical analysis suggests that it will be most soluble in polar aprotic and protic solvents and least soluble in nonpolar solvents. Due to the lack of publicly available empirical data, the experimental protocol provided in this guide offers a robust method for researchers to determine the precise solubility of this compound in a variety of organic solvents. The generation of such data is essential for the advancement of research and development involving this molecule.
References
- 1. Khan Academy [khanacademy.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
The Trifluoromethoxy Group: A Guide to Synthesis and Application of OCF3-Containing Building Blocks
Abstract: The strategic incorporation of the trifluoromethoxy (OCF3) group has become a cornerstone of modern medicinal, agrochemical, and materials science research. This powerful moiety imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and profound electronic effects that can dramatically improve the performance of bioactive molecules and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of trifluoromethoxylated building blocks. We will explore the fundamental properties of the OCF3 group, delve into the diverse synthetic strategies for its introduction, classify the array of available building blocks, and showcase its transformative impact through real-world applications.
Introduction: The Trifluoromethoxy Group - A Privileged Moiety in Modern Chemistry
The trifluoromethoxy (OCF3) group, while structurally simple, confers a constellation of desirable physicochemical properties upon organic molecules. Its increasing prevalence in pharmaceuticals and agrochemicals is a testament to its ability to favorably modulate molecular characteristics. Unlike its hydrocarbon analog, the methoxy group (-OCH3), the OCF3 group is strongly electron-withdrawing and significantly more lipophilic. These attributes are critical in drug design for optimizing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The carbon-fluorine bonds in the OCF3 group are among the strongest in organic chemistry, rendering it exceptionally stable to metabolic degradation. This increased metabolic stability can lead to a longer biological half-life for a drug, potentially reducing dosing frequency and improving patient compliance. Furthermore, the OCF3 group's unique steric and electronic profile can lead to enhanced binding affinity and selectivity for biological targets.
The Unique Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's properties stems from a combination of electronic effects, lipophilicity, and conformational preferences.
Electronic Effects
The high electronegativity of the fluorine atoms makes the OCF3 group a potent electron-withdrawing substituent, significantly impacting the electron distribution within a molecule. This strong inductive effect can alter the reactivity of adjacent functional groups and influence the pKa of acidic or basic centers. When attached to an aromatic ring, the OCF3 group deactivates the ring towards electrophilic substitution.
Lipophilicity
The OCF3 group is one of the most lipophilic functional groups, a property that is crucial for enhancing the ability of a drug to cross biological membranes. It generally increases lipophilicity more significantly than the trifluoromethyl (-CF3) group. The Hansch-Leo parameter (π), a measure of lipophilicity, for the OCF3 group is +1.04, compared to +0.88 for the CF3 group and -0.02 for the OCH3 group. This enhanced lipophilicity can lead to better absorption and distribution of drug candidates.
Metabolic Stability
The remarkable stability of the C-F bond contributes to the OCF3 group's resistance to metabolic degradation. By strategically placing an OCF3 group, chemists can protect metabolically labile sites within a molecule from enzymatic cleavage, thereby increasing its in vivo half-life.
Conformational Influence
When attached to an aromatic ring, the OCF3 group typically adopts a conformation where it is orthogonal to the plane of the ring. This preferred orientation can be advantageous for establishing specific interactions within a biological target's binding pocket, potentially leading to increased potency and selectivity.
Synthetic Strategies for the Introduction of the Trifluoromethoxy Group
The synthesis of trifluoromethoxylated compounds has historically been challenging. However, significant advancements have led to the development of a diverse toolbox of synthetic methods. These can be broadly categorized into direct trifluoromethoxylation and the use of pre-functionalized trifluoromethoxylated building blocks.
The choice of synthetic strategy often depends on the specific substrate, desired regioselectivity, and the stage of the synthetic sequence.
Direct Trifluoromethoxylation
Direct trifluoromethoxylation involves the introduction of the OCF3 group onto a substrate in a single step. These methods can be categorized based on the nature of the trifluoromethoxylating agent: electrophilic, nucleophilic, or radical.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation reagents deliver an electrophilic "OCF3+" equivalent to a nucleophilic substrate. This approach is particularly useful for the trifluoromethoxylation of electron-rich substrates such as phenols, anilines, and some heterocycles. However, early reagents were often highly reactive and lacked stability. More recent developments have provided more user-friendly alternatives. A notable example is the use of hypervalent iodine reagents, such as Togni's reagents, for the O-trifluoromethylation of phenols, although this can sometimes lead to competing C-trifluoromethylation.
Nucleophilic Trifluoromethoxylation
Nucleophilic trifluoromethoxylation employs a nucleophilic "OCF3-" source to react with an electrophilic substrate. Generating and handling the trifluoromethoxide anion is challenging due to its instability. Therefore, reagents that can generate this anion in situ under mild conditions are highly valuable. Trifluoromethyl arylsulfonates (TFMS) have been developed as effective nucleophilic trifluoromethoxylation reagents when activated by a fluoride source.
Radical Trifluoromethoxylation
Radical trifluoromethoxylation has emerged as a powerful strategy, particularly for the functionalization of C-H bonds in (hetero)arenes. These methods often utilize a photocatalyst to generate an OCF3 radical from a suitable precursor. The resulting radical can then engage in a variety of transformations, including addition to alkenes and arenes. Reagents such as bis(trifluoromethyl)peroxide (BTMP) have been shown to be practical and efficient sources of the OCF3 radical.
Utilization of Trifluoromethoxylated Building Blocks
An alternative and often more practical approach to accessing trifluoromethoxylated molecules is through the use of pre-functionalized building blocks. These are relatively simple molecules that already contain the OCF3 group and can be incorporated into more complex structures using standard synthetic transformations, such as cross-coupling reactions.
A Survey of Trifluoromethoxylated Building Blocks
A wide variety of trifluoromethoxylated building blocks are now commercially available or readily synthesized, providing access to a diverse range of chemical space. These can be classified based on their reactive functional groups:
-
Aryl and Heteroaryl Halides/Triflates: These are versatile building blocks for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile construction of complex trifluoromethoxylated (hetero)aromatic systems.
-
Boronic Acids and Esters: Trifluoromethoxyphenylboronic acids and their corresponding esters are key substrates for Suzuki cross-coupling reactions, enabling the formation of biaryl structures.
-
Alkenes and Alkynes: These building blocks can participate in a variety of addition and cycloaddition reactions.
-
Alcohols and Amines: These provide handles for derivatization through esterification, etherification, amidation, and other standard functional group transformations.
The availability of these building blocks has significantly streamlined the synthesis of complex trifluoromethoxylated molecules, making this important chemical motif more accessible to the broader scientific community.
Applications in Drug Discovery and Materials Science
The unique properties of the trifluoromethoxy group have led to its incorporation into a wide range of successful products in the pharmaceutical, agrochemical, and materials science sectors.
Case Studies in Drug Discovery
-
Riluzole: An FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group which contributes to its metabolic stability and ability to cross the blood-brain barrier.
-
Fipronil: A broad-spectrum insecticide, features a trifluoromethoxyphenyl group that enhances its insecticidal activity and environmental persistence.
Impact on Materials Science
In materials science, the OCF3 group is utilized to tune the electronic and physical properties of organic materials. For example, its incorporation into liquid crystals can influence their mesophase behavior and dielectric properties. In organic electronics, the electron-withdrawing nature of the OCF3 group can be used to modify the energy levels of organic semiconductors.
Practical Considerations and Experimental Protocols
While the synthesis of trifluoromethoxylated compounds has become more accessible, it is important to consider the specific reactivity and potential hazards associated with trifluoromethoxylation reagents.
Safety Precautions
Many trifluoromethoxylation reagents are reactive and should be handled with care in a well-ventilated fume hood. Some reactions may generate toxic byproducts, such as fluoroform or carbon dioxide, and appropriate safety measures should be in place. Always consult the Safety Data Sheet (SDS) for any reagent before use.
Representative Experimental Protocol: Suzuki Coupling with a Trifluoromethoxylated Building Block
This protocol describes a typical Suzuki cross-coupling reaction to synthesize a biaryl compound using a commercially available trifluoromethoxylated building block.
Materials:
-
4-(Trifluoromethoxy)phenylboronic acid
-
Aryl bromide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 4-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Future Outlook
The field of trifluoromethoxylation continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable synthetic methods. The design of novel trifluoromethoxylation reagents with improved reactivity and safety profiles is a key area of investigation. Furthermore, the application of photoredox and electrochemical methods is expected to provide new avenues for the synthesis of complex trifluoromethoxylated molecules. As our understanding of the unique properties of the OCF3 group deepens, its strategic application in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials will undoubtedly continue to expand.
Visualization of Synthetic Strategies
Below are diagrams illustrating the key synthetic strategies for introducing the trifluoromethoxy group.
Caption: Overview of synthetic strategies for trifluoromethoxylation.
Role of trifluoromethoxy group in medicinal chemistry
An In-Depth Technical Guide to the Trifluoromethoxy Group in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic outcomes. Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group stands out for its unique and potent modulation of a molecule's physicochemical and pharmacokinetic profiles. This guide provides an in-depth analysis of the -OCF₃ group, synthesizing field-proven insights with foundational scientific principles. We will explore its profound effects on lipophilicity, metabolic stability, and target engagement, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Trifluoromethoxy Group: A Profile of a "Super-Halogen"
The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine.[1][2] This seemingly simple substitution of three hydrogens on a methoxy group with fluorine atoms imparts a dramatic shift in a molecule's characteristics. These changes are not merely incremental; they fundamentally alter how a molecule behaves in a biological system.
The core utility of the -OCF₃ group stems from a unique combination of properties:
-
High Lipophilicity: It is one of the most lipophilic substituents used in drug design.[3]
-
Metabolic Robustness: The strength of the carbon-fluorine bonds confers exceptional stability against enzymatic degradation.[3][4]
-
Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms strongly influences the electron distribution of the parent molecule.[5][6]
-
Distinct Conformational Preference: The group typically adopts a conformation orthogonal to an adjacent aromatic ring, which can have significant implications for target binding.[2][7]
These attributes allow medicinal chemists to address multiple challenges simultaneously, from improving membrane permeability to blocking metabolic hotspots.
Decoding the Physicochemical Impact
Understanding the role of the -OCF₃ group begins with its fundamental physicochemical properties. These characteristics are the root cause of its downstream effects on a drug's pharmacokinetic and pharmacodynamic profile.
Lipophilicity and Permeability
Lipophilicity is a critical factor in drug design, governing a molecule's ability to cross biological membranes to reach its target.[5] The trifluoromethoxy group profoundly increases lipophilicity. This is quantified by the Hansch hydrophobicity parameter (π), where the -OCF₃ group has a value of approximately +1.04.[3][8] This makes it significantly more lipophilic than a trifluoromethyl (-CF₃) group (π = +0.88) and vastly more so than a methoxy (-OCH₃) group (π = -0.20).[8]
This high lipophilicity can be leveraged to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) properties, particularly for oral bioavailability and penetration of the blood-brain barrier.[4][5]
Table 1: Comparison of Physicochemical Properties of Common Substituents
| Substituent | Hansch π Parameter | Pauling Electronegativity |
| -H | 0.00 | 2.1 |
| -OCH₃ | -0.20 | 3.50 (O) |
| -CF₃ | +0.88 | 4.0 (F) |
| -Cl | +0.71 | 3.0 |
| -OCF₃ | +1.04 | 4.0 (F) |
Data sourced from multiple literature references.[1][8]
Electronic Effects and Conformational Bias
The trifluoromethoxy group is strongly electron-withdrawing, which can modulate a molecule's pKa and its interaction with biological targets.[9] Unlike a methoxy group, which is a π-electron donor, the -OCF₃ group reduces the ability of the oxygen to act as a hydrogen bond acceptor, which can diminish its interaction with metabolic enzymes like Cytochrome P450s.[3]
Furthermore, the -OCF₃ group exhibits a distinct conformational preference. When attached to an aromatic ring, it typically orients itself perpendicular (orthogonal) to the plane of the ring.[2][7] This is attributed to a combination of steric hindrance and negative hyperconjugation (n_o → σ*_C-F).[7] This rigid, extended conformation can be exploited to probe deep hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.[7][10]
Caption: Key properties of the -OCF₃ group and their impact on drug design.
Enhancing Pharmacokinetics: The ADME Advantage
One of the most compelling reasons to incorporate an -OCF₃ group is to improve a drug's pharmacokinetic profile.
Blocking Metabolic Degradation
A primary route of metabolism for many drugs is oxidation by cytochrome P450 enzymes. Methoxy groups (-OCH₃) are particularly susceptible to O-demethylation, creating a metabolic liability. Replacing a methoxy group with a trifluoromethoxy group effectively blocks this pathway. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to oxidative metabolism.[3][4] This increased metabolic stability leads to a longer drug half-life, potentially reducing the required dose and frequency of administration.[5][11]
Case Study: Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group. Its synthesis and biological activity underscore the importance of this moiety.[10][12] The presence of the -OCF₃ group contributes to its metabolic stability and ability to penetrate the central nervous system, which is essential for its therapeutic effect.
Synthetic Strategies for Introducing the -OCF₃ Group
Despite its desirable properties, the incorporation of the -OCF₃ group is synthetically challenging. This is primarily because the trifluoromethoxide anion (⁻OCF₃) is highly unstable and difficult to handle directly.[4][7] However, significant progress has been made in developing reliable synthetic methods.
Traditional Methods
Classical approaches often involve multi-step sequences. A common method is the chlorine-fluorine exchange reaction. This process typically starts with a phenol, which is converted to an aryl trichloromethyl ether, followed by fluorination using reagents like antimony trifluoride (SbF₃).[8]
Caption: Traditional two-step synthesis of aryl trifluoromethyl ethers.
Modern Synthetic Advances
Recent years have seen the development of more direct and milder methods. These include:
-
Electrophilic Trifluoromethoxylation: The use of hypervalent iodine(III) reagents has enabled the direct conversion of phenols and other nucleophilic substrates into trifluoromethoxy-containing molecules.[4]
-
Visible-Light Photoredox Catalysis: This cutting-edge technique allows for the formation of C-OCF₃ bonds under mild conditions, expanding the toolbox for medicinal chemists.[13]
These newer methods offer greater functional group tolerance and are becoming increasingly important in drug discovery programs.[13]
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the enhanced metabolic stability conferred by an -OCF₃ group, an in vitro microsomal stability assay is a standard and essential experiment.
Objective: To determine and compare the rate of metabolic degradation of a test compound (e.g., an -OCF₃ analog) versus a control compound (e.g., an -OCH₃ analog) upon incubation with liver microsomes.
Materials:
-
Test and control compounds (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold "stop solution" (e.g., acetonitrile with an internal standard)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the test and control compound working solutions by diluting the 10 mM stock to 100 µM in phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep all solutions on ice.
-
-
Incubation Setup:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the compound working solution to the wells to achieve a final substrate concentration of 1 µM.
-
Self-Validating Control: For each compound, prepare parallel wells without the NADPH regenerating system. These "minus-NADPH" controls account for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-NADPH controls).
-
The t=0 time point is taken immediately after adding NADPH by transferring an aliquot to a separate 96-well plate containing the ice-cold stop solution.
-
Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction plate to the stop solution plate.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the stop solution plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A longer half-life for the -OCF₃ analog compared to the control validates its enhanced metabolic stability.
-
// Nodes Prep [label="1. Prepare Reagents\n(Microsomes, Compounds,\nNADPH System)"]; Incubate [label="2. Pre-Incubate Plate\n(Microsomes + Compound)\nat 37°C"]; Start [label="3. Initiate Reaction\n(Add NADPH)"]; Timepoints [label="4. Collect Time Points\n(0, 5, 15, 30, 60 min)"]; Quench [label="5. Quench Reaction\n(Add to Stop Solution)"]; Process [label="6. Process Sample\n(Centrifuge)"]; Analyze [label="7. Analyze Supernatant\n(LC-MS/MS)"]; Data [label="8. Calculate Half-Life (t½)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Prep -> Incubate; Incubate -> Start; Start -> Timepoints; Timepoints -> Quench; Quench -> Process; Process -> Analyze; Analyze -> Data; }
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals [ouci.dntb.gov.ua]
- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: A Guide to N-Acylation with 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
Introduction: The Strategic Importance of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in peptides and a vast array of pharmacologically active small molecules. The N-acylation reaction, which creates this bond, is one of the most frequently performed transformations in the synthesis of new chemical entities. The choice of reagents and reaction conditions is paramount to ensure high yields, minimize side reactions, and preserve stereochemical integrity.
This guide provides a detailed protocol for the N-acylation of primary and secondary amines using 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid. This particular acylating agent incorporates a unique combination of substituents: a bromine atom and a trifluoromethoxy group. These electron-withdrawing features can influence the reactivity of the carboxylic acid and require a robust and well-optimized coupling methodology to ensure efficient amide bond formation. We will focus on a widely adopted and reliable method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).
Mechanistic Rationale: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are incompatible with sensitive functional groups. Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. Carbodiimide-based reagents like EDC are highly effective for this activation process.
The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism designed to maximize efficiency and minimize side reactions, particularly racemization if the amine or carboxylic acid contains a chiral center.[1]
-
Formation of O-Acylisourea Intermediate: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.
-
Interception by HOBt: This unstable intermediate can rearrange or lead to side products. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form a more stable HOBt-activated ester.[1]
-
Nucleophilic Attack: The target amine then performs a nucleophilic attack on the carbonyl of the HOBt-ester. This step is more efficient and selective than the attack on the O-acylisourea intermediate, leading to the desired amide product and regenerating HOBt. The byproduct of EDC is a water-soluble urea derivative, which is easily removed during the aqueous work-up.[2]
Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with a generic primary or secondary amine. Reaction times and purification methods may need to be optimized for specific substrates.
Materials and Equipment
-
Reagents: this compound, amine substrate, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF), Ethyl Acetate (EtOAc), 1N Hydrochloric Acid (HCl), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bars, ice bath, nitrogen or argon line, syringes, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) plates and chamber, LC-MS system (for monitoring), Flash column chromatography system.
Reagent Stoichiometry
The following table outlines the stoichiometry for a typical reaction on a 1.0 mmol scale of the carboxylic acid.
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| This compound | 299.04[3] | 1.0 | 1.0 | 299 mg |
| Amine Substrate (Example: Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (115 µL) |
| EDC·HCl | 191.70 | 1.2 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 1.2 | 162 mg |
| DIPEA | 129.24 | 2.5 | 2.5 | 323 mg (435 µL) |
| Anhydrous DCM | - | - | - | 10 mL (to make a ~0.1 M solution) |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]
-
Solvent Addition: Dissolve the mixture in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M. Stir the solution at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath. Stir for 10-15 minutes to ensure the temperature has equilibrated.
-
Reagent Addition: While stirring at 0 °C, add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[4] Following this, add DIPEA (2.5 equiv) dropwise via syringe over 2-3 minutes.[1]
-
Reaction Progress: Allow the reaction mixture to slowly warm to room temperature and stir for 8 to 24 hours. The progress of the reaction should be diligently monitored by TLC or LC-MS until the starting carboxylic acid is consumed.[4]
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 3-4 times the reaction volume).[1]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL).[1] The acidic wash removes residual DIPEA, the basic wash removes unreacted HOBt and carboxylic acid, and the brine wash removes residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.[5] Filter off the drying agent and wash the solid with a small amount of fresh ethyl acetate.[5] Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Overview
Figure 2: High-level experimental workflow for N-acylation.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust and direct contact with skin and eyes.[7]
-
EDC·HCl and HOBt: These reagents are potential sensitizers and irritants. Handle with care and avoid inhalation of dust.
-
DIPEA: A corrosive and flammable liquid. It is harmful if swallowed or inhaled. Handle with caution.
-
DCM: A volatile organic solvent and a suspected carcinogen. Minimize exposure by handling only in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Purification of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid Derivatives by Column Chromatography
Abstract
This comprehensive guide provides detailed application notes and standardized protocols for the purification of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid and its derivatives using column chromatography. These compounds are significant intermediates in pharmaceutical and agrochemical research, and their effective purification is crucial for subsequent applications. This document offers an in-depth exploration of the principles behind chromatographic separation of these specific molecules, including stationary phase selection, mobile phase optimization, and practical, step-by-step instructions for successful purification. Troubleshooting advice and guidelines for adapting the protocol to various derivatives are also included to empower researchers in achieving high-purity compounds.
Introduction: The Purification Challenge
The this compound scaffold is a key structural motif in the development of novel therapeutic agents and specialized chemicals. The presence of a carboxylic acid group, a bromine atom, and a trifluoromethoxy group imparts a unique combination of polarity, acidity, and lipophilicity to these molecules. While these features are often desirable for biological activity, they can present challenges during purification. Crude reaction mixtures often contain unreacted starting materials, byproducts, and reagents that must be efficiently removed to obtain the desired compound in high purity.
Column chromatography, particularly flash chromatography, is the most common and effective method for the purification of these derivatives on a laboratory scale.[1] This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to develop robust and efficient purification protocols for this class of compounds.
Foundational Principles: Strategic Selection of Chromatographic Conditions
The success of any chromatographic separation hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the acidic and moderately polar this compound derivatives, a logical approach to selecting these phases is paramount.
Stationary Phase: The Separation Medium
For the purification of this compound and its derivatives, silica gel (SiO₂) is the most widely used and recommended stationary phase.[2] Its polar surface, rich in silanol groups (Si-OH), effectively interacts with polar functional groups, such as the carboxylic acid, through hydrogen bonding. This interaction is key to retaining the target compound and allowing for its separation from less polar impurities.
Key Considerations for Stationary Phase Selection:
-
Acidity of Silica Gel: Standard silica gel is weakly acidic, which is generally compatible with carboxylic acids. However, for particularly sensitive derivatives, decomposition can be a concern.[3] In such cases, a deactivated or neutral silica gel can be employed. Alternatively, adding a small amount of an acid to the mobile phase can mitigate interactions with the silica surface that might lead to tailing.[4]
-
Particle Size: For flash chromatography, a silica gel with a particle size of 40-63 µm is standard, providing a good balance between resolution and flow rate.
Mobile Phase: Driving the Separation
The choice of the mobile phase, or eluent, is critical for achieving good separation. A binary solvent system, consisting of a non-polar solvent and a more polar solvent, is typically used to modulate the polarity of the eluent.[5]
Recommended Mobile Phase System:
A common and effective mobile phase for this class of compounds is a mixture of hexanes (or heptane) and ethyl acetate .[6]
-
Hexanes/Heptane (Non-polar component): These solvents have low eluotropic strength and serve to elute non-polar impurities from the column first.
-
Ethyl Acetate (Polar component): As a more polar solvent, ethyl acetate competes with the analyte for binding sites on the silica gel, thus moving the compound down the column. The proportion of ethyl acetate is increased to elute compounds of increasing polarity.
The Critical Role of an Acidic Modifier:
The carboxylic acid moiety in the target compounds can lead to peak tailing due to strong, and sometimes irreversible, interactions with the silica gel. To counteract this, a small amount of a volatile acid, such as acetic acid (0.5-1%) , is often added to the mobile phase.[4] The acetic acid serves two primary purposes:
-
Suppressing Ionization: It protonates the carboxylic acid of the analyte, reducing its polarity and minimizing ionic interactions with the silica.
-
Saturating Basic Sites: It occupies highly active sites on the silica gel, leading to more symmetrical peak shapes.
Workflow for Method Development and Purification
A systematic approach, starting with Thin Layer Chromatography (TLC), is essential for developing an effective column chromatography method.
Caption: Workflow for purification of this compound derivatives.
Detailed Experimental Protocol: A Representative Purification
This protocol provides a step-by-step guide for the purification of a generic this compound derivative.
Objective: To purify the target acidic compound from a crude reaction mixture.
Materials:
-
Crude this compound derivative
-
Silica gel (40-63 µm particle size)
-
Hexanes (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Acetic acid, glacial
-
Glass chromatography column
-
Cotton or glass wool
-
Sand, washed
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1), each containing 0.5% acetic acid.
-
Visualize the developed plate under UV light (254 nm) and/or by staining.
-
Identify the solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[7] This will be the starting mobile phase for the column. A good separation between the target spot and major impurities should also be observed.
Step 2: Column Preparation and Packing
-
Select a column of appropriate size for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.
Step 3: Sample Loading
-
Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is a strong solvent for many organic compounds but has a moderate polarity on silica).
-
Wet Loading: Carefully apply the dissolved sample solution directly to the top of the sand layer using a pipette.
-
Dry Loading (for compounds sparingly soluble in the mobile phase): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is required (i.e., the polarity of the mobile phase is increased over time), gradually increase the proportion of ethyl acetate in the mobile phase. This is often necessary to elute the more polar target compound after less polar impurities have been washed off the column.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator. To remove residual acetic acid, co-evaporation with a non-polar solvent like toluene can be effective.[4]
-
Place the purified product under high vacuum to remove any remaining solvent traces.
Data Presentation: Guidance for Method Adaptation
The optimal chromatographic conditions will vary depending on the specific derivative of this compound being purified. The following table provides a starting point for method development for different hypothetical derivatives.
| Derivative Type | Structure Example | Expected Polarity | Suggested Starting Mobile Phase (Hexanes:Ethyl Acetate + 0.5% Acetic Acid) | Notes |
| Carboxylic Acid | R = OH | High | 7:3 to 1:1 | The most polar derivative; requires a more polar mobile phase. Acetic acid is crucial to prevent tailing. |
| Methyl Ester | R = OCH₃ | Medium | 9:1 to 8:2 | Less polar than the corresponding acid. Acetic acid is not strictly necessary but can sometimes improve peak shape. |
| Ethyl Ester | R = OCH₂CH₃ | Medium-Low | 9.5:0.5 to 9:1 | Slightly less polar than the methyl ester. |
| Amide | R = NH₂ | High | 1:1 to 100% Ethyl Acetate | The primary amide is very polar and may require a stronger eluent system, such as dichloromethane/methanol. |
| N-Methyl Amide | R = NHCH₃ | Medium-High | 3:1 to 1:1 | Less polar than the primary amide but more polar than the esters. |
Note: These are suggested starting points and will likely require optimization based on TLC analysis.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[3] |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (decrease the percentage of ethyl acetate). |
| Poor separation of spots | The chosen solvent system has poor selectivity. | Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate).[5] |
| Peak Tailing | Strong interaction of the acidic analyte with the silica gel. | Ensure 0.5-1% acetic acid is included in the mobile phase.[4] |
| Compound decomposition | The compound is unstable on silica gel. | Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before developing. If decomposition is observed, consider using deactivated silica gel or alumina.[3] |
Conclusion
The successful purification of this compound and its derivatives by column chromatography is readily achievable through a systematic and well-informed approach. By carefully selecting the stationary and mobile phases, and by utilizing TLC for method development, researchers can consistently obtain high-purity materials. The protocols and guidelines presented in this document provide a solid foundation for tackling the purification of this important class of molecules, thereby facilitating advancements in medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. yamazenusa.com [yamazenusa.com]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
Application Notes and Protocols for the Characterization of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section includes the scientific rationale behind the chosen experimental parameters and adheres to principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Compound Profile: this compound
This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety dictates its physicochemical properties and analytical behavior. A thorough understanding of its structure is paramount for developing robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 509142-74-9 | [1][2][3] |
| Molecular Formula | C₉H₆BrF₃O₃ | [1][2] |
| Molecular Weight | 299.04 g/mol | [1] |
| Purity (Typical) | ≥97% | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Expected to be in a similar range to analogous compounds (e.g., 85-88 °C for 2-[4-(Trifluoromethoxy)phenyl]acetic acid) | [4] |
| Solubility | Predicted to be insoluble in water, soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. | [4] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Reverse-phase HPLC is the cornerstone for assessing the purity of non-volatile, polar organic compounds. For this compound, a C18 column is selected for its versatility and ability to retain moderately polar compounds. The trifluoromethoxy and bromo-substituents increase the hydrophobicity, leading to good retention on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, resulting in a sharper peak shape and consistent retention times. UV detection is suitable due to the presence of the aromatic ring, which provides a strong chromophore.
HPLC Protocol
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Materials:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good resolution for aromatic acids.[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to ensure the analyte is in its non-ionized form. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient is used to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and detector response. |
| Detection Wavelength | 264 nm | Based on methods for similar fluorophenylacetic acids, this wavelength should provide good sensitivity.[5] |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the standard solution.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective approach.
GC-MS Derivatization and Analysis Protocol
Objective: To identify and quantify volatile impurities and to confirm the structure of the main component.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Data acquisition and processing software with a mass spectral library.
Materials:
-
This compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Internal Standard (e.g., deuterated analog or a compound with similar properties)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of the internal standard solution.
-
Add 200 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for a wide range of analytes.[11] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[11] |
| Injector Temperature | 280 °C | To ensure complete volatilization of the derivatized analyte. |
| Injection Mode | Splitless (0.5 min) | For trace analysis of impurities. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | A typical temperature program to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization.[11] |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50-500 m/z | To capture the molecular ion and key fragments of the derivatized analyte. |
Expected Mass Spectrum: The EI mass spectrum of the silylated derivative is expected to show a molecular ion peak and characteristic fragments resulting from the loss of a methyl group from the trimethylsilyl group, as well as fragmentation of the phenylacetic acid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular framework of this compound.
NMR Spectroscopy Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
-
NMR data processing software.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
Acquisition Parameters:
| Experiment | Key Parameters | Expected Observations |
| ¹H NMR | 16-32 scans, relaxation delay of 1-2 s | A singlet for the methylene protons (-CH₂-), multiplets for the aromatic protons, and a broad singlet for the carboxylic acid proton (which may exchange with residual water). |
| ¹³C NMR | 1024-4096 scans, proton decoupled | Signals for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), the methylene carbon, and a quartet for the trifluoromethoxy carbon. |
| ¹⁹F NMR | 128-256 scans, proton decoupled | A singlet for the -OCF₃ group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring. |
Data Interpretation: The chemical shifts, coupling constants, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C and ¹⁹F NMR spectra, should be consistent with the proposed structure. Data from similar brominated and fluorinated phenylacetic acids can be used as a reference for spectral interpretation.[12][13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a "fingerprint" of the compound.
FT-IR Spectroscopy Protocol
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Scan Range | 4000-400 cm⁻¹ | Covers the mid-infrared region where most functional group vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient for routine identification. |
| Number of Scans | 16-32 | To obtain a good signal-to-noise ratio. |
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 (broad) | O-H stretch of the carboxylic acid |
| ~1700 | C=O stretch of the carboxylic acid |
| ~1600-1450 | C=C stretches of the aromatic ring |
| ~1250-1050 | C-F stretches of the trifluoromethoxy group |
| ~1200-1000 | C-O stretch |
| Below 800 | C-Br stretch |
The presence of these characteristic absorption bands will confirm the presence of the carboxylic acid, aromatic ring, trifluoromethoxy, and bromo functional groups.[15]
Workflow Diagrams
Overall Analytical Workflow
Caption: Overall workflow for the analytical characterization of the target compound.
HPLC Method Development Logic
Caption: Decision-making process for developing the HPLC method.
References
- 1. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 509142-74-9|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]
- 14. University of Ottawa NMR Facility Blog: August 2017 [u-of-o-nmr-facility.blogspot.com]
- 15. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
Introduction
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid is a substituted phenylacetic acid derivative.[1][2] Such compounds are significant in medicinal chemistry and drug development as building blocks for more complex molecules.[3] Accurate and reliable analytical methods are crucial for ensuring the purity, stability, and overall quality of this compound in research and development settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for quantification and purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and structural confirmation.[4]
This document provides detailed protocols for the analysis of this compound using both HPLC-UV and LC-MS, developed with a focus on scientific integrity and adherence to principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][5][6]
Part 1: HPLC-UV Method for Quantification
The developed HPLC method is designed for the accurate quantification and purity determination of this compound. The selection of chromatographic parameters is based on the physicochemical properties of the analyte.
Method Rationale
-
Stationary Phase: A C18 reversed-phase column is selected due to the non-polar nature of the phenyl ring and the trifluoromethoxy group. This will provide good retention and separation from potential impurities.
-
Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of the analyte.[7] This ensures a consistent retention time and improved peak shape. A gradient elution is chosen to ensure the timely elution of any potential impurities with different polarities.
-
Detector: UV detection is suitable for this compound due to the presence of the aromatic ring which provides a chromophore. The detection wavelength is selected based on the UV absorbance maximum of the analyte.
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
HPLC-grade methanol (for sample preparation)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-90% B, 10-12 min: 90% B, 12-12.1 min: 90-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in methanol to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[8][9]
5. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][10][11]
-
Linearity: A typical acceptance criterion is a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Recovery should be within 98-102%.
-
Precision: The relative standard deviation (%RSD) for replicate injections should be ≤ 2%.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Part 2: LC-MS Method for Identification and Confirmation
This LC-MS method is designed for the sensitive and selective identification and structural confirmation of this compound.
Method Rationale
-
Ionization: Electrospray ionization (ESI) is the preferred technique for polar and thermally labile molecules.[12][13] Given the acidic nature of the analyte, negative ion mode (ESI-) is chosen to facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, enabling confident molecular formula confirmation. A triple quadrupole mass spectrometer can be used for targeted quantification with high sensitivity.
Experimental Protocol: LC-MS Analysis
1. Materials and Reagents:
-
Same as for the HPLC-UV method.
2. Instrumentation:
-
LC-MS system comprising an HPLC or UPLC system coupled to a mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UPLC-MS)
-
Data acquisition and processing software
3. LC-MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-95% B, 5-6 min: 95% B, 6-6.1 min: 95-20% B, 6.1-8 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Nebulizer Pressure | 45 psi |
| Scan Range | m/z 50-500 |
4. Expected Mass-to-Charge Ratios (m/z):
The molecular formula for this compound is C₉H₆BrF₃O₃, with a molecular weight of 299.04 g/mol .[1][2]
| Ion | Calculated m/z |
| [M-H]⁻ | 297.9485 |
Note: The calculated m/z considers the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br), which will result in a characteristic isotopic pattern in the mass spectrum.
LC-MS Workflow Diagram
Caption: LC-MS analysis workflow for this compound.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering accurate quantification and purity assessment. The LC-MS method provides a higher level of confidence in compound identification through accurate mass measurement and is ideal for impurity identification and structural confirmation. Adherence to the described protocols and proper method validation will ensure high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
- 1. 509142-74-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 8. nacalai.com [nacalai.com]
- 9. organomation.com [organomation.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Brominated Substrates
Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving brominated substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these powerful synthetic transformations. Aryl and vinyl bromides are among the most common electrophiles used in cross-coupling due to their balanced reactivity—more reactive than chlorides but more stable and accessible than iodides. However, achieving high yields and purity requires careful control over various reaction parameters. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with brominated substrates in palladium-catalyzed cross-coupling reactions.
Q1: My reaction with an aryl bromide is very sluggish or has failed to initiate. What is the most likely reason?
A1: The most common bottleneck for aryl bromides is the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1][2] This step is often rate-limiting.[3] Unlike aryl iodides, the C-Br bond is stronger and requires a more reactive catalytic system. Key factors to investigate are:
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ.[4][5] This reduction can be performed by phosphine ligands, amines, or other reagents in the mixture.[4][6][7] Inefficient reduction leads to a low concentration of the active catalyst. Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that activates under mild conditions.[4]
-
Ligand Choice: The ligand is critical. For many aryl bromides, especially those that are electron-rich or sterically hindered, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote oxidative addition.[3][4][8]
-
Temperature: Many cross-coupling reactions with aryl bromides require heating to overcome the activation energy of the oxidative addition step.[3][4] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60–110 °C) is a standard optimization step.[3][8]
Q2: I am observing a significant amount of a dehalogenated byproduct (Ar-H instead of Ar-Nu). What causes this and how can I minimize it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction.[5][9] It typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can proceed through the desired catalytic cycle. Potential hydride sources include the solvent (e.g., alcohols), the base, or even the organometallic coupling partner.[5]
To minimize dehalogenation:
-
Choice of Base: Some bases are more prone to promoting dehalogenation. For instance, in Suzuki coupling, switching from an alkoxide base to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can sometimes reduce this side reaction.[5]
-
Solvent: Ensure you are using anhydrous solvents. Water, in some cases, can be a proton source leading to this pathway. However, in other cases, a small amount of water is necessary for an efficient reaction (e.g., in many Suzuki couplings).[10] The key is to control the amount of water and other potential proton sources.
-
Ligand: The ligand can influence the relative rates of reductive elimination (the desired step) versus side reactions. A ligand that accelerates reductive elimination can outcompete the dehalogenation pathway.
Q3: My reaction mixture turned black, and the reaction stalled. What does this mean?
A3: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[3][11] This signifies catalyst decomposition or deactivation. Common causes include:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents have been properly deoxygenated.[4][10]
-
Ligand Instability or Dissociation: If the ligand dissociates from the metal center, the unstable, "naked" palladium species can aggregate and precipitate. This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Using more robust ligands or ensuring a slight excess of the ligand can sometimes help.
-
Incompatible Reagents: Impurities in your starting materials or solvents can poison the catalyst.[4]
Q4: How do I choose the right ligand for my aryl bromide substrate?
A4: Ligand choice is perhaps the most critical variable. The ideal ligand must stabilize the Pd(0) catalyst while being labile enough to allow for oxidative addition. For aryl bromides, the general trend is that electron-donating and sterically bulky ligands are most effective.
Ligand Selection Guide for Aryl Bromides
| Ligand Type | Example(s) | Key Characteristics | Best For... |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Simple, common. P(t-Bu)₃ is very bulky and electron-rich. | PPh₃ is often insufficient for bromides unless they are highly activated. P(t-Bu)₃ is effective for a range of bromides, including unactivated ones at room temperature.[12] |
| Bidentate Phosphines | dppf, Xantphos | Chelating ligands that can increase catalyst stability. Bite angle is a critical parameter. | General purpose, often used in Suzuki and Buchwald-Hartwig reactions. Xantphos, with its wide bite angle, can be particularly effective.[13] |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Highly bulky and electron-rich. Designed to promote oxidative addition of less reactive halides. | The "go-to" ligands for challenging couplings involving electron-rich or sterically hindered aryl bromides.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often more thermally stable than phosphines. | High-temperature reactions or when phosphine ligands are problematic.[8] |
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during cross-coupling reactions with brominated substrates.
Problem 1: Low or No Product Yield
A low yield is the most common issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocol: Diagnosing a Failed Reaction
-
Validate Starting Materials:
-
Aryl Bromide: Confirm its identity and purity via NMR or GC-MS. Impurities can inhibit catalysis.
-
Coupling Partner: For organometallic reagents (e.g., boronic acids in Suzuki coupling, organotins in Stille coupling), ensure they have not degraded. Organoboronic acids can dehydrate to form unreactive boroxines or undergo protodeboronation.[10]
-
Solvent and Base: Use anhydrous, deoxygenated solvents.[4][14] Ensure the base is of high purity and has been stored properly. Grinding solid bases like K₃PO₄ can improve reproducibility.[11]
-
-
Re-evaluate the Catalytic System:
-
Palladium Source: If using a Pd(II) source, ensure your conditions promote reduction to Pd(0).[5] Consider adding a mild reductant or switching to a precatalyst like a G3-palladacycle, which rapidly forms the active LPd(0) species upon exposure to a base.[13]
-
Ligand Selection: As detailed in the FAQ, the ligand is paramount. For an unactivated aryl bromide, a simple ligand like PPh₃ is often insufficient.[10] Switch to a more electron-rich and bulky ligand such as tBuXPhos, SPhos, or an appropriate NHC.[15] The general reactivity order for aryl halides is Ar-I > Ar-Br > Ar-Cl, and a more potent catalyst system is needed as you move down this series.[2][6]
-
-
Systematically Optimize Reaction Conditions:
-
Temperature: Increase the reaction temperature incrementally. Many couplings of aryl bromides require temperatures between 80-120 °C.[4][8]
-
Base: The base plays multiple roles, including activating the coupling partner (e.g., in Suzuki and Sonogashira reactions) and neutralizing the HX byproduct.[16][17] Ensure the base is strong enough for the specific reaction but not so strong that it causes degradation of substrates or reagents. In Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[18] In Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are often required.[4]
-
Solvent: The solvent must dissolve all reaction components and can significantly influence the reaction outcome.[14][19][20] Polar aprotic solvents like dioxane, THF, or DMF are common.[5] In some cases, solvent polarity can even switch the selectivity of a reaction.[19]
-
Problem 2: Formation of Homocoupling Byproducts
Homocoupling refers to the reaction of two molecules of the same coupling partner, for example, Ar-Ar from the aryl bromide or Nu-Nu from the nucleophilic partner (e.g., R-B(OH)₂ in a Suzuki reaction).
Caption: Diagnosing and solving homocoupling side reactions.
Suzuki Reaction: Boronic Acid Homocoupling
This side reaction is often promoted by the presence of Pd(II) species and oxygen.[5] If a Pd(II) precatalyst is used, it can be reduced to Pd(0) by homocoupling two molecules of the boronic acid.[5]
-
Mitigation Strategy:
-
Rigorous Degassing: Thoroughly degas the reaction mixture to remove all traces of oxygen.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that cleanly generates Pd(0) without consuming the boronic acid.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.
-
Sonogashira Reaction: Alkyne Homocoupling (Glaser Coupling)
The homocoupling of terminal alkynes to form 1,3-diynes is a very common side reaction, promoted by the Cu(I) cocatalyst in the presence of oxygen.[3]
-
Mitigation Strategy:
-
Copper-Free Conditions: The most effective solution is to run the reaction without a copper cocatalyst. This often requires a more active palladium catalyst system (e.g., using a bulky, electron-rich phosphine ligand) and may require higher temperatures.[3][21][22]
-
Inert Atmosphere: As with all cross-couplings, maintaining a strict inert atmosphere is crucial to prevent the oxidation that drives Glaser coupling.
-
Base Selection: Using a bulky amine base can sometimes disfavor the bimolecular homocoupling pathway.
-
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed cross-couplings with aryl bromides follow a similar mechanistic pathway.[23][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nobelprize.org [nobelprize.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 24. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Amide Coupling with Electron-Deficient Anilines
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the notoriously difficult amide coupling of electron-deficient anilines. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these demanding reactions.
I. Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with an electron-deficient aniline failing or giving low yields?
The primary reason for poor reactivity is the significantly reduced nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), pull electron density away from the nitrogen atom through both inductive and resonance effects. This depletion of electron density makes the nitrogen's lone pair less available to attack the activated carboxylic acid species, resulting in sluggish or incomplete reactions under standard conditions.[1]
Q2: What are the key differences between common classes of coupling reagents for this type of reaction?
Amide coupling reagents are broadly categorized based on their core structure, each with distinct advantages and disadvantages for challenging substrates.
-
Carbodiimides (e.g., DCC, EDC, DIC): These are classic activating agents that form an O-acylisourea intermediate with the carboxylic acid.[2] While cost-effective, they often require additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve efficiency, especially with poorly nucleophilic amines.[3][4][5] The byproducts (ureas) can sometimes be difficult to remove.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents form highly reactive phosphonium esters. A key advantage is that they do not react with the amine component, which prevents the formation of guanidinium byproducts—a common issue with uronium/aminium salts.[6] This makes them suitable for reactions where precise stoichiometry is critical.[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents, forming highly reactive activated esters (e.g., OAt or OBt esters).[7] HATU, which forms an OAt ester, is generally considered more reactive than HBTU due to the electronic properties of its leaving group (HOAt).[7] However, a potential side reaction is the formation of guanidinium byproducts if the amine reacts directly with the coupling reagent.
Q3: Can I simply increase the reaction temperature or time to improve the yield?
While elevated temperatures can sometimes accelerate sluggish reactions, this approach should be used with caution. Higher temperatures can lead to the degradation of sensitive functional groups on your substrates or reagents. It may also increase the rate of side reactions, such as epimerization of chiral centers adjacent to the carboxylic acid. Prolonged reaction times can also lead to the decomposition of the activated carboxylic acid intermediate. A more strategic approach involves selecting a more potent coupling system or modifying the reaction conditions in other ways, as detailed in the troubleshooting guide below.
II. Troubleshooting Guide: From Failed Reactions to Successful Couplings
Issue 1: My standard EDC/HOBt coupling is not working for my electron-deficient aniline.
This is a very common scenario. The activated HOBt ester formed is often not electrophilic enough to be readily attacked by the poorly nucleophilic aniline.
Causality Analysis:
The reaction of the HOBt ester with an electron-deficient aniline is often the rate-limiting step and can be very slow.[8] Standard conditions may not provide sufficient activation to drive this reaction to completion.
Solutions & Optimization Protocol:
A highly effective modification is the addition of 4-dimethylaminopyridine (DMAP) to the EDC/HOBt system. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is much more susceptible to nucleophilic attack by the electron-deficient aniline.[8]
Optimized Protocol: EDC/HOBt/DMAP Coupling [1][8]
-
Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 mmol), DMAP (1.0 mmol), and a catalytic amount of HOBt (0.1 mmol).
-
Dissolution: Dissolve the solids in an appropriate solvent like acetonitrile (ACN) or dichloromethane (DCM).
-
Reagent Addition: Add the electron-deficient aniline (1.1 mmol) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (5.0 mmol).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 mmol) in portions.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl), and extract the product with an organic solvent.
Issue 2: Even with stronger coupling reagents like HATU, the reaction is sluggish.
While HATU is a powerful coupling reagent, extremely electron-deficient anilines or sterically hindered substrates can still pose a significant challenge.[9]
Causality Analysis:
In these cases, the energy barrier for the nucleophilic attack on the activated ester remains high. An alternative strategy is to convert the carboxylic acid into a more reactive electrophile, such as an acyl fluoride.
Solutions & Optimization Protocol:
Acyl fluorides are highly reactive towards amines but are generally more stable and easier to handle than acyl chlorides. They can be generated in situ using reagents like cyanuric fluoride or, for a milder approach, fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH). A protocol involving in situ formation of the acyl fluoride followed by coupling at an elevated temperature can be effective for these challenging substrates.[10]
Optimized Protocol: Acyl Fluoride Formation and Coupling [9][10]
-
Acyl Fluoride Formation: In a sealed vial, dissolve the carboxylic acid (1.0 mmol) and TFFH (1.1 mmol) in an anhydrous solvent like DMF. Add a suitable base, such as DIPEA (2.0 mmol). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.
-
Amine Addition: Add the electron-deficient aniline (1.2 mmol) to the reaction mixture.
-
Heating: Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup and Purification: After the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Purify the crude product by flash column chromatography.
III. Comparative Data: Coupling Reagent Performance
The choice of coupling reagent is critical for success. Below is a summary of common reagents and their suitability for coupling with electron-deficient anilines.
| Coupling Reagent Class | Examples | Strengths for Difficult Couplings | Potential Issues |
| Carbodiimides | EDC, DCC, DIC | Cost-effective; with additives (DMAP), can be highly effective.[8] | Often requires additives; byproduct removal can be an issue (especially DCU).[4] |
| Phosphonium Salts | PyBOP, PyAOP | No guanidinylation side products; good for stoichiometric control.[6] | May be less reactive than the most potent uronium salts. |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Highly reactive, often providing fast reaction times and high yields.[7][11] | Potential for guanidinylation side reactions; some reagents have safety concerns (explosive properties).[11] |
| Acyl Halide Precursors | TFFH, Cyanuric Fluoride | Generates highly reactive acyl fluorides, effective for the most challenging substrates.[10] | May require elevated temperatures; harsh conditions can be incompatible with sensitive functional groups. |
IV. Final Recommendations
When faced with a challenging amide coupling involving an electron-deficient aniline, a systematic approach is key.
-
Start with a robust carbodiimide-based system: Begin with an EDC/HOBt/DMAP protocol, as it is often successful and uses readily available, cost-effective reagents.[8]
-
Escalate to a more powerful coupling reagent: If the initial attempts fail, move to a high-reactivity uronium salt like HATU or a phosphonium salt like PyBOP.[7]
-
For the most recalcitrant cases, consider acyl fluoride formation: When all else fails, the in situ generation of an acyl fluoride provides the highest level of activation and is often the solution for extremely unreactive coupling partners.[9][10]
By understanding the underlying principles of reactivity and systematically applying these troubleshooting strategies, you can significantly increase your success rate in the synthesis of amides from electron-deficient anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
Troubleshooting guide for Suzuki reactions involving trifluoromethoxy-phenyl boronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving trifluoromethoxy-phenyl boronic acids. The unique electronic properties of the trifluoromethoxy (-OCF₃) group present specific challenges that require careful consideration of reaction parameters. This document is structured in a question-and-answer format to directly address common issues encountered in the lab.
Section 1: Understanding the Core Challenge
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1][2] This property significantly impacts the Suzuki-Miyaura coupling by decreasing the nucleophilicity of the phenylboronic acid. The key consequence is a slower rate of transmetalation, the step where the organic group is transferred from boron to the palladium catalyst.[3] This sluggish desired reaction opens the door for competing side reactions, which are the primary source of troubleshooting issues like low yields and product impurities.[4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving very low to no yield of the desired product. What are the first things I should check?
A1: A low or zero yield in a Suzuki coupling with an electron-deficient partner like a trifluoromethoxy-phenyl boronic acid often points to issues with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][5]
Initial Diagnostic Checklist:
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source is not old or degraded.[6][7] Consider using a more active, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that readily generates Pd(0).[7]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of the boronic acid.[7] Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas throughout.[7]
-
Reagent Purity & Stability: Verify the purity of your boronic acid. Trifluoromethoxy-phenyl boronic acids, like many electron-deficient boronic acids, can be susceptible to decomposition over time, especially protodeboronation.[4][8]
-
Base & Solvent Choice: The base is not just an activator; its choice is interdependent with the solvent and can dramatically affect the outcome.[6] For these challenging substrates, a stronger base is often needed to facilitate the slow transmetalation step.[7] However, very strong bases in protic solvents can accelerate boronic acid decomposition.[9]
Q2: I'm observing a significant amount of the corresponding arene (H-Ar-OCF₃) as a byproduct. What is causing this and how can I stop it?
A2: This byproduct is the result of protodeboronation , a common and problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] This process is particularly pronounced with electron-deficient arylboronic acids because the desired transmetalation step is slow, allowing more time for this decomposition pathway to occur.[10]
The general mechanism for base-catalyzed protodeboronation is highly relevant to Suzuki conditions.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid
Welcome to the technical support guide for 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS 509142-74-9). This valuable building block is instrumental in pharmaceutical and materials science research. However, its unique trifunctional structure—a sterically hindered phenylacetic acid, a robust trifluoromethoxy group, and a bromo-substituent—presents specific stability challenges. This guide provides in-depth, field-proven answers and protocols to help you prevent decomposition and maximize your reaction success.
Part 1: Frequently Asked Questions - Understanding Decomposition
This section addresses the most common issues researchers encounter. Understanding the "why" behind a decomposition pathway is the first step toward preventing it.
Q1: My reaction is turning dark brown, and my TLC/LCMS shows a complex mixture of new, lower Rf spots. What is the most likely cause?
A: A dark reaction color and multiple spots are classic indicators of decomposition. For this specific molecule, the primary suspect is decarboxylation . Phenylacetic acids can lose carbon dioxide (CO₂) under thermal or oxidative stress to form a toluene derivative.[1][2] The strong electron-withdrawing nature of the bromo and trifluoromethoxy groups can make the benzylic proton more acidic and potentially facilitate decomposition pathways.[3][4]
Key Triggers for Decarboxylation:
-
Elevated Temperatures: Many standard protocols, especially for sterically hindered substrates, call for heating. However, prolonged heating above 80 °C can initiate thermal decarboxylation.[5]
-
Oxidative Conditions: The presence of ambient oxygen, especially with certain metal catalysts (e.g., Copper), can promote oxidative decarboxylation, leading to the corresponding aldehyde or ketone.[1][6]
-
Photochemical Energy: Phenylacetic acids substituted with electron-withdrawing groups, like CF₃, have been shown to undergo efficient photodecarboxylation when exposed to UV light.[7][8]
Q2: I am attempting an amide coupling, but my yields are consistently low, and I recover unreacted starting material. Could the acid be degrading?
A: Yes, this is a very common scenario. The low yield is likely due to a combination of two factors:
-
Steric Hindrance: The trifluoromethoxy group at the ortho position significantly hinders the carboxylic acid. Standard coupling reagents (like DCC alone) may fail to form the activated intermediate efficiently, leading to low conversion.[9][10]
-
Decomposition Under Forcing Conditions: To overcome the steric hindrance, you might be tempted to increase the temperature or use a stronger, more nucleophilic base. These "forcing conditions" are precisely what can trigger the decarboxylation or other side reactions described in Q1. You are in a race against decomposition.
Q3: How stable is the trifluoromethoxy (-OCF₃) group? Can it be hydrolyzed?
A: The -OCF₃ group is generally considered highly stable and robust, which is a primary reason for its use in drug development.[11] However, it is not indestructible. It can be susceptible to hydrolysis under very harsh conditions that are typically not employed in standard synthesis but are worth noting:
-
Strong Brønsted Superacids: Reagents like trifluoromethanesulfonic acid can facilitate protolytic defluorination.[12]
-
Harsh Basic Conditions: While resistant to typical amine bases or hydroxides at moderate temperatures, some facile hydrolysis of -CF₃ groups (a related functionality) has been observed in the presence of strong bases under specific conditions.[13]
For most standard applications like amide coupling, esterification, or Suzuki coupling, the -OCF₃ group will remain intact provided you avoid extreme pH and temperature.
Q4: What are the ideal "house rules" for handling this reagent to ensure its stability before and during a reaction?
A:
-
Storage: Store in a cool, dark place.
-
Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). This minimizes the risk of oxidative decarboxylation.[1]
-
Temperature: Begin all reactions at a low temperature (0 °C) for reagent addition and activation steps. Only warm the reaction if absolutely necessary and monitor it closely.
-
Light: Protect your reaction from direct sunlight or strong laboratory light by covering the flask with aluminum foil to prevent photodecarboxylation.[7]
-
Base Selection: Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid smaller, more nucleophilic bases like triethylamine (TEA) or pyridine, which could potentially engage in side reactions.
Part 2: Visualizing the Problem & Solution
Understanding the potential failure points and the correct workflow is critical.
Key Decomposition Pathways
The following diagram illustrates the two primary decomposition routes for this compound. Your goal is to select conditions that avoid these pathways.
Caption: Primary decomposition pathways to avoid.
Recommended Workflow for Stable Reactions
This workflow is designed to minimize degradation during a typical coupling reaction.
Caption: A robust workflow for amide coupling.
Part 3: Troubleshooting Guide
Use this table to quickly diagnose and solve problems during your experiment.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Reaction stalls; starting material remains | Insufficient Activation | The steric hindrance of the ortho-OCF₃ group is preventing the coupling reagent from efficiently activating the acid. Switch to a more potent coupling reagent like HATU or consider an acyl fluoride-based protocol, which is effective for hindered substrates.[9][10] |
| Significant gas evolution (bubbles) | Decarboxylation | The reaction is too hot, causing the loss of CO₂. Immediately cool the reaction. For future attempts, maintain a lower temperature profile throughout the entire process. |
| TLC shows a new, non-polar spot at high Rf | Decarboxylation Product | You have likely formed 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene. This confirms a decomposition pathway is active. Lower the reaction temperature and ensure the system is under an inert atmosphere. |
| Reaction works but requires reflux/high heat | Suboptimal Reagent Choice | Relying on heat to drive a sterically hindered reaction is a common but risky strategy. Instead of increasing temperature, improve the reaction's kinetics by using a more powerful coupling system (e.g., HATU, COMU) at a lower temperature (RT to 40 °C). |
Part 4: Gold-Standard Protocol: Amide Coupling for Hindered Phenylacetic Acids
This protocol is optimized to prevent decomposition while achieving high yields for sterically challenging couplings.
Objective: To synthesize an amide from this compound while minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas line
-
Standard glassware
Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Base Addition: Slowly add DIPEA (3.0 eq) dropwise to the cooled solution. The use of a non-nucleophilic base is critical to avoid unwanted side reactions.
-
Activation: In a single portion, add the HATU (1.2 eq) to the reaction mixture. HATU is highly effective for coupling sterically hindered acids and often works well at low temperatures.
-
Reaction: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete activation of the carboxylic acid.
-
Warming & Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 2-16 hours.
-
Workup: Once the starting acid is consumed, quench the reaction by adding water. Dilute with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired amide.
By following this structured, low-temperature approach, you can effectively mitigate the primary decomposition pathways and achieve reliable, high-yield results.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chemrevlett.com [chemrevlett.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Selective Functionalization of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
Welcome to the technical support center for the selective functionalization of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Here, we provide in-depth answers to frequently asked questions and troubleshoot common issues encountered during its synthetic transformations. Our goal is to equip you with the strategic insights and practical protocols necessary for success.
Introduction: Understanding the Molecule
This compound is a valuable synthetic intermediate, featuring multiple reactive sites that allow for diverse and sequential modifications. However, its structure presents a classic chemoselectivity challenge:
-
Aryl Bromide (C4-Br): The primary handle for transition metal-catalyzed cross-coupling reactions.
-
Carboxylic Acid (-COOH): An acidic functional group that can interfere with many reaction conditions, particularly those employing bases or organometallic reagents.
-
Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group that activates the C-Br bond toward oxidative addition but also introduces steric hindrance at the ortho-position (C3).
The key to successfully using this building block lies in understanding how to selectively functionalize the aryl bromide without unintended reactions involving the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this molecule?
The principal challenge is the potential incompatibility of the acidic carboxylic acid proton with the basic conditions required for most palladium-catalyzed cross-coupling reactions. The carboxylate anion, formed upon deprotonation, can also coordinate to the palladium center, potentially inhibiting or altering its catalytic activity. Therefore, a critical decision must be made at the outset of any synthetic plan: to protect the carboxylic acid or to proceed with the free acid under carefully optimized conditions.
Q2: Do I need to protect the carboxylic acid group before attempting a cross-coupling reaction?
Not always, but it is often the most robust strategy.
-
Proceeding without protection is possible and desirable for atom economy. It requires careful selection of a base that is strong enough to facilitate the catalytic cycle (e.g., activate the organoboron reagent in a Suzuki coupling) but does not cause undesirable side reactions. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used.[1][2] However, success is highly substrate- and reaction-dependent.
-
Protection as an ester (e.g., methyl or ethyl ester) is the most common and reliable approach.[3] This masks the acidic proton and prevents carboxylate-metal interactions, leading to cleaner reactions and more predictable outcomes.[4] The ester can be easily removed via saponification after the cross-coupling step.
Below is a workflow to guide this decision:
References
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid vs. 2-(4-Bromo-2-fluorophenyl)acetic acid
In the landscape of pharmaceutical development and materials science, the selection of starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final product. Phenylacetic acid derivatives, particularly those bearing halogen and fluorinated substituents, are invaluable building blocks. This guide provides an in-depth comparison of two such reagents: 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid and 2-(4-Bromo-2-fluorophenyl)acetic acid . We will explore their synthesis, comparative reactivity, and applications, supported by experimental insights to inform your selection process.
Physicochemical Properties: A Tale of Two Substituents
The seemingly minor difference between a fluoro (-F) and a trifluoromethoxy (-OCF3) group at the C2 position imparts significant changes to the molecule's electronic and physical properties. These differences are crucial for reaction outcomes and the pharmacokinetic profiles of downstream drug candidates.
The trifluoromethoxy group is a significantly stronger electron-withdrawing group than the fluorine atom due to the cumulative inductive effect of the three fluorine atoms. This has several consequences:
-
Acidity: The -OCF3 group increases the acidity of the carboxylic acid proton more than the -F group, which can affect reaction conditions for amidations or esterifications.
-
Lipophilicity: The -OCF3 group is known to significantly increase the lipophilicity of a molecule (a higher logP value), a key parameter in drug design for controlling membrane permeability and metabolic stability.
-
Aromatic Ring Reactivity: The strong electron-withdrawing nature of the -OCF3 group deactivates the aromatic ring towards electrophilic substitution but activates the C-Br bond for nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.
| Property | 2-(4-Bromo-2-fluorophenyl)acetic acid | This compound |
| Molecular Formula | C8H6BrFO2 | C9H6BrF3O3 |
| Molecular Weight | 233.04 g/mol | 301.04 g/mol |
| CAS Number | 103320-41-6 | 915383-98-7 |
| Appearance | White to off-white solid | White to off-white solid |
| Predicted logP | ~2.5 | ~3.8 |
| Predicted pKa | ~3.9 | ~3.6 |
Synthesis and Accessibility
Both compounds are commercially available, but understanding their synthesis is key to assessing cost and potential impurities. A common route involves the Willgerodt-Kindler reaction or its variations, starting from the corresponding substituted acetophenone.
A generalized workflow for the synthesis of these phenylacetic acids often begins with a suitable brominated and fluorinated benzene derivative, which is then elaborated to the final product. For instance, a common route to 2-(4-Bromo-2-fluorophenyl)acetic acid involves the ortho-lithiation of 1-bromo-3-fluorobenzene, followed by reaction with a suitable electrophile to install the acetic acid side chain.
Caption: Generalized synthetic pathways for the target compounds.
Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is defined by their performance in subsequent reactions. We will focus on two common transformations: amidation of the carboxylic acid and Suzuki cross-coupling at the aryl bromide position.
Amidation and Esterification
Both molecules readily undergo standard amidation and esterification reactions. However, the increased acidity of This compound may require slightly different conditions. The more electrophilic carbonyl carbon can lead to faster reaction rates with nucleophiles. Conversely, the carboxylate anion of the trifluoromethoxy-substituted acid is a better leaving group, which can be advantageous in certain coupling protocols.
Suzuki Cross-Coupling
The Suzuki coupling is a cornerstone of modern medicinal chemistry for forming C-C bonds. The reactivity of the C-Br bond is highly dependent on the electronic environment of the aromatic ring.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl bromide bond. Electron-withdrawing groups on the aromatic ring increase the rate of this step.
-
This compound: The potent electron-withdrawing -OCF3 group makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition. This generally leads to faster reaction times and allows for the use of less reactive palladium catalysts or lower reaction temperatures.
-
2-(4-Bromo-2-fluorophenyl)acetic acid: While the -F group is also electron-withdrawing, its effect is less pronounced. Consequently, Suzuki couplings with this substrate may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields and reaction rates.
This difference in reactivity is a key consideration. For sensitive downstream functional groups, the milder conditions enabled by the trifluoromethoxy substituent can be a significant advantage, preventing potential side reactions or degradation.
Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
2-(4-Bromo-2-fluorophenyl)acetic acid has been prominently featured in the synthesis of novel BTK inhibitors, which are important therapeutic agents for certain cancers and autoimmune diseases. In these syntheses, the phenylacetic acid moiety serves as a core scaffold.
Exemplary Experimental Protocol: Suzuki Coupling
The following protocol is a representative example of how 2-(4-Bromo-2-fluorophenyl)acetic acid might be used in a Suzuki coupling, a key step in the synthesis of BTK inhibitor precursors.
Objective: To couple 2-(4-Bromo-2-fluorophenyl)acetic acid with a boronic acid derivative.
Materials:
-
2-(4-Bromo-2-fluorophenyl)acetic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add 2-(4-Bromo-2-fluorophenyl)acetic acid, the arylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~3-4.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.
Note: For This compound , one might expect to achieve a similar outcome at a lower temperature (e.g., 80 °C) or with a lower catalyst loading due to its enhanced reactivity.
Conclusion and Recommendations
The choice between This compound and 2-(4-Bromo-2-fluorophenyl)acetic acid is a strategic one that depends on the specific goals of the synthesis.
-
Choose 2-(4-Bromo-2-fluorophenyl)acetic acid when:
-
Cost is a primary driver, as it is often less expensive.
-
The subsequent reaction steps are robust and can tolerate potentially higher temperatures or more active catalysts.
-
The specific electronic and lipophilic properties of the -F group are desired in the final product.
-
-
Choose This compound when:
-
Milder reaction conditions are required for cross-coupling to preserve sensitive functional groups.
-
Faster reaction kinetics are desired to improve throughput.
-
The high lipophilicity and metabolic stability conferred by the -OCF3 group are desirable traits for a drug candidate.
-
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding the subtle yet significant impact of the fluoro versus trifluoromethoxy substituent, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
A Comparative Guide to the Reactivity of Trifluoromethoxy vs. Trifluoromethyl Substituted Phenylacetic Acids
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among the most impactful substituents are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. While structurally similar, their distinct electronic and conformational properties impart subtle yet critical differences in molecular behavior and reactivity. This guide provides a detailed, evidence-based comparison of the reactivity of phenylacetic acids substituted with these two key groups, offering insights for researchers engaged in fine chemical synthesis.
Introduction: Why -CF₃ and -OCF₃ Matter
The -CF₃ and -OCF₃ moieties are frequently employed to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl group is a powerful electron-withdrawing group and serves as a bioisostere for chlorine, valued for its metabolic robustness.[3] The trifluoromethoxy group, often termed a "super-halogen," is one of the most lipophilic substituents available to chemists and shares the strong electron-withdrawing nature of -CF₃.[1][4]
Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including analgesics and antibiotics.[5][6][7] Understanding how para-substitution with -CF₃ versus -OCF₃ affects the reactivity of the carboxylic acid function is paramount for designing efficient synthetic routes, particularly for esterification and amidation reactions which are fundamental to drug derivatization.[7] This guide will focus on the acid-catalyzed esterification reaction as a model system to dissect these reactivity differences.
Physicochemical Properties: An Electronic and Lipophilicity Showdown
The reactivity of the carboxyl group in substituted phenylacetic acids is primarily dictated by the electronic effect of the substituent on the aromatic ring. This effect is a combination of inductive (through sigma bonds) and resonance (through pi systems) effects, which can be quantified using Hammett substituent constants (σ).
-
Inductive Effect (σI): Both -CF₃ and -OCF₃ are strongly inductive electron-withdrawing groups due to the high electronegativity of fluorine atoms.
-
Resonance Effect (σR): Here lies a key difference. The oxygen atom in -OCF₃ has lone pairs that can theoretically donate into the aromatic ring (a +R effect). However, this effect is severely diminished. The powerful inductive pull of the CF₃ group on the oxygen atom, combined with poor orbital overlap, makes the -OCF₃ group a net electron-withdrawing substituent by resonance as well (-R effect).[8][9] In contrast, the -CF₃ group withdraws electron density primarily through a strong inductive effect and negative hyperconjugation.
The net electronic effect, captured by the Hammett para-substituent constant (σp), reveals the overall impact on the reaction center. A more positive σp value indicates stronger electron withdrawal, which deactivates the carbonyl carbon towards nucleophilic attack and increases the acidity of the carboxylic acid proton.
| Property | 4-(Trifluoromethyl)phenylacetic acid | 4-(Trifluoromethoxy)phenylacetic acid | Rationale & Significance |
| Substituent | -CF₃ | -OCF₃ | --- |
| Hammett Constant (σp) | 0.54 | 0.35 | The -CF₃ group is a significantly stronger electron-withdrawing group than -OCF₃. This is the primary predictor of reactivity differences. |
| Lipophilicity (Hansch π) | +0.88 [4] | +1.04 [1][4] | The -OCF₃ group imparts greater lipophilicity, which can affect solubility in organic solvents and interactions in biological systems.[10][11] |
| Predicted pKa | Lower (More Acidic) | Higher (Less Acidic) | Stronger electron withdrawal by -CF₃ stabilizes the carboxylate anion to a greater extent, increasing acidity. |
Data for Hammett constants are for the substituents on a benzene ring and serve as an excellent proxy for the phenylacetic acid system.
The data clearly indicates that the -CF₃ group exerts a stronger electron-withdrawing effect than the -OCF₃ group. This fundamental difference is the linchpin for understanding their comparative reactivity.
Comparative Reactivity in Esterification: A Mechanistic Perspective
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13] The mechanism involves several equilibrium steps, but the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[13][14][15]
Figure 1. Generalized mechanism of Fischer Esterification.
The electrophilicity of the carbonyl carbon is the crucial factor. A substituent that withdraws electron density from the phenyl ring will, in turn, pull density from the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack.
-
Prediction for 4-(Trifluoromethyl)phenylacetic acid: With a higher σp value (0.54), the -CF₃ group deactivates the carbonyl carbon more strongly. This will slow down the rate-determining nucleophilic attack.
-
Prediction for 4-(Trifluoromethoxy)phenylacetic acid: The -OCF₃ group is also electron-withdrawing, but its effect is weaker (σp = 0.35). Therefore, the deactivation of the carbonyl carbon will be less pronounced compared to the -CF₃ analogue.
Proposed Protocol for Comparative Kinetic Analysis
To validate this hypothesis, a robust, self-validating experimental protocol is essential. A competitive reaction or parallel kinetic monitoring experiment provides the most direct comparison.
Objective: To determine the relative reaction rates of esterification for 4-(trifluoromethoxy)phenylacetic acid and 4-(trifluoromethyl)phenylacetic acid with methanol under acidic catalysis.
Materials:
-
4-(Trifluoromethoxy)phenylacetic acid (≥98% purity)
-
4-(Trifluoromethyl)phenylacetic acid (≥98% purity)
-
Methanol (Anhydrous, ACS grade)
-
Sulfuric Acid (Concentrated, 98%)
-
Internal Standard (e.g., Dodecane or other non-reactive, stable compound)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
Experimental Workflow:
// Nodes Prep [label="Reaction Setup\n(Parallel Reactors)"]; Init [label="Initiation\n(Add H₂SO₄ at T=0)"]; Sample [label="Time-Point Sampling\n(t = 0, 15, 30, 60, 120 min)"]; Quench [label="Quenching\n(Iced NaHCO₃ soln.)"]; Extract [label="Extraction\n(Ethyl Acetate)"]; Analyze [label="GC-MS or HPLC Analysis"]; Data [label="Data Processing\n(Normalize to Internal Std)"]; Result [label="Calculate Rate Constants (k)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Prep -> Init; Init -> Sample; Sample -> Quench; Quench -> Extract; Extract -> Analyze; Analyze -> Data; Data -> Result; } caption [label="Fig 2. Experimental workflow for kinetic comparison.", shape=plaintext, fontname="Arial", fontsize=10]; }
Figure 2. Experimental workflow for kinetic comparison.
Step-by-Step Methodology:
-
Reactor Preparation: Prepare two identical, temperature-controlled reaction vessels equipped with magnetic stirrers and reflux condensers.
-
Reagent Charging:
-
To Reactor A, add 4-(trifluoromethoxy)phenylacetic acid (1.0 mmol), methanol (10 mL, large excess to ensure pseudo-first-order kinetics), and the internal standard (0.5 mmol).
-
To Reactor B, add 4-(trifluoromethyl)phenylacetic acid (1.0 mmol), methanol (10 mL), and the internal standard (0.5 mmol).
-
-
Equilibration: Allow both reactors to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Reaction Initiation: At time t=0, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each reactor simultaneously.
-
Sampling and Quenching:
-
Immediately withdraw an initial sample (t=0) from each reactor (~0.2 mL).
-
Withdraw subsequent samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately quench each sample in a vial containing a chilled saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
-
Sample Preparation & Analysis:
-
Extract the quenched samples with a fixed volume of ethyl acetate.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
For each time point, determine the concentration of the starting acid and the product ester by integrating the peak areas relative to the internal standard.
-
Plot ln([Acid]t/[Acid]₀) versus time for each reaction. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Predicted Results and Discussion
Based on the electronic properties, the plot of ln([Acid]) vs. time for the 4-(trifluoromethoxy)phenylacetic acid reaction (Reactor A) is expected to have a steeper negative slope than that for the 4-(trifluoromethyl)phenylacetic acid reaction (Reactor B).
Expected Outcome: k(OCF₃) > k(CF₃)
This outcome would experimentally confirm that the stronger electron-withdrawing nature of the -CF₃ group deactivates the carboxylic acid toward nucleophilic attack more significantly than the -OCF₃ group. While both substituents slow the reaction relative to unsubstituted phenylacetic acid, the effect is more pronounced for the trifluoromethyl derivative. This insight is critical for process chemists who may need to employ more forcing conditions (higher temperature, stronger acid catalyst, or longer reaction times) when working with -CF₃ substituted substrates compared to their -OCF₃ counterparts.[16][17][18]
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijarsct.co.in [ijarsct.co.in]
A Spectroscopic Guide to the Synthesis of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid: Differentiating Product from Precursor
In the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates, rigorous analytical characterization is not merely a procedural step but the foundation of chemical integrity. The target of our investigation, 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, is a substituted phenylacetic acid derivative, a class of compounds frequently utilized as building blocks in drug discovery.[1][2] Its synthesis often proceeds through the oxidation of a precursor like 4-Bromo-2-(trifluoromethoxy)benzaldehyde.
This guide provides a comparative spectroscopic analysis of the final carboxylic acid product and its aldehyde precursor. We will delve into the distinguishing features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic shifts is paramount for researchers to confirm reaction completion, identify impurities, and ensure the structural integrity of the final compound.
The Synthetic Transformation: A Spectroscopic Journey
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. This transformation involves the addition of an oxygen atom to the aldehyde's carbonyl carbon and the introduction of a hydroxyl group, which dramatically alters the molecule's electronic environment and, consequently, its spectroscopic signature.
Caption: Synthetic pathway from the aldehyde precursor to the carboxylic acid product.
¹H NMR Spectroscopy: The Disappearance of the Aldehyde Singlet
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most direct evidence of the aldehyde-to-acid conversion. The key diagnostic is the aldehyde proton signal.
Causality of Chemical Shifts: The aldehyde proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. This results in a characteristic downfield chemical shift, typically between 9 and 10 ppm.[3] Upon oxidation to the carboxylic acid, this proton is replaced by a hydroxyl group, and a new set of protons appears on the adjacent methylene (-CH₂-) group. These methylene protons are deshielded by the adjacent aromatic ring and the new carboxyl group, but to a much lesser extent than the aldehyde proton, typically appearing around 3.7 ppm.
| Compound | Aromatic Protons (δ, ppm) | Methylene (-CH₂) (δ, ppm) | Aldehyde (-CHO) (δ, ppm) | Carboxyl (-COOH) (δ, ppm) |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | 7.50 - 7.80 (m, 3H) | N/A | ~9.9 (s, 1H) | N/A |
| This compound | 7.20 - 7.50 (m, 3H) | ~3.7 (s, 2H) | N/A | ~11-12 (br s, 1H) |
Key Differentiators in ¹H NMR:
-
Disappearance of the Aldehyde Peak: The most conclusive evidence of reaction completion is the complete disappearance of the sharp singlet around 9.9 ppm.[3]
-
Appearance of the Methylene Peak: Concurrently, a new singlet corresponding to the two methylene protons of the acetic acid moiety will appear around 3.7 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group appears as a very broad singlet far downfield (11-12 ppm), though its presence and position can be concentration-dependent and it can be exchanged with D₂O.
¹³C NMR Spectroscopy: Tracking the Carbonyl Shift
Carbon-13 NMR offers complementary evidence by tracking the chemical environment of the carbon atoms, most notably the carbonyl carbon.
Causality of Chemical Shifts: The carbonyl carbon of an aldehyde is significantly deshielded, appearing around 190 ppm. The carbonyl carbon of a carboxylic acid is also deshielded but typically resonates slightly upfield, in the 170-180 ppm range.[4] This upfield shift is due to the resonance donation from the adjacent hydroxyl oxygen atom. The appearance of a new signal for the methylene carbon (~40 ppm) further confirms the transformation.
| Compound | Aromatic Carbons (δ, ppm) | Methylene (-CH₂) (δ, ppm) | Carbonyl (C=O) (δ, ppm) | Trifluoromethoxy (-OCF₃) (δ, ppm) |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | 115-160 | N/A | ~190 | ~121 (q) |
| This compound | 115-150 | ~40 | ~175 | ~121 (q) |
¹⁹F NMR Spectroscopy: A Stable Reporter Group
For fluorinated molecules, ¹⁹F NMR is a highly sensitive technique. The trifluoromethoxy (-OCF₃) group serves as an excellent spectroscopic handle.[5]
Causality of Chemical Shifts: The chemical shift of the ¹⁹F nuclei is highly sensitive to the electronic environment of the molecule.[6] While the transformation from -CHO to -CH₂COOH is two bonds away from the aromatic ring to which the -OCF₃ group is attached, a minor shift in the fluorine resonance can be expected due to the change in the electronic properties of the substituent. However, the primary utility here is to confirm the presence and integrity of the trifluoromethoxy group in both the precursor and the product. A single sharp singlet is expected for the three equivalent fluorine atoms. Any significant deviation or the appearance of multiple signals could indicate side reactions or degradation. The chemical shift is typically reported relative to an external standard like CFCl₃.[7]
| Compound | Trifluoromethoxy (-OCF₃) (δ, ppm) |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | ~ -58 to -60 |
| This compound | ~ -58 to -60 |
Infrared (IR) Spectroscopy: The Signature of a Carboxylic Acid Dimer
Infrared (IR) spectroscopy is exceptionally powerful for identifying functional groups. The conversion from an aldehyde to a carboxylic acid presents several distinct changes in the IR spectrum.
Causality of Vibrational Frequencies:
-
C=O Stretch: The carbonyl (C=O) stretch of an aromatic aldehyde shows a strong absorption band around 1700-1720 cm⁻¹.[8] For a carboxylic acid, this band is typically found at a similar frequency, 1700-1730 cm⁻¹, but its appearance is often coupled with the most telling feature of this functional group.[9]
-
O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state or in concentrated solutions. This strong hydrogen bonding results in a very broad O-H stretching band that spans a wide range, from approximately 2500 to 3300 cm⁻¹.[10] This broad absorption is often superimposed on the sharper C-H stretching bands and is a definitive indicator of a carboxylic acid.[9] The aldehyde precursor lacks this feature entirely.
-
C-H Stretch of Aldehyde: Aldehydes also show characteristic C-H stretching bands around 2720 and 2820 cm⁻¹, which are absent in the carboxylic acid product.[11]
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | ~1710 (C=O stretch, strong) , ~2720 & ~2820 (Aldehyde C-H stretch) |
| This compound | ~1720 (C=O stretch, strong) , 2500-3300 (O-H stretch, very broad) , ~1300 (C-O stretch) |
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.
Causality of Fragmentation:
-
Molecular Ion Peak: Both compounds will exhibit a characteristic molecular ion peak cluster (M⁺, M+2) with a relative intensity ratio of approximately 1:1, which is indicative of the presence of a single bromine atom.[12] The molecular weight of the product will be 16 atomic mass units (one oxygen atom) higher than the precursor.
-
Fragmentation: The fragmentation patterns are distinct. The aldehyde precursor will likely show a significant fragment corresponding to the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da).[13] The carboxylic acid, on the other hand, will characteristically lose the carboxyl group (•COOH, 45 Da) or cleave to form a stable acylium ion.[4][14] The observation of a prominent peak corresponding to the bromotrifluoromethoxybenzyl cation is likely for both, but subsequent fragmentations will differ.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Losses (m/z) |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | 285.02 | M-1 (loss of H), M-29 (loss of CHO) |
| This compound | 299.04 | M-45 (loss of COOH), Acylium ion formation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument-specific parameters should be optimized by the operator.
Protocol: NMR Sample Preparation and Analysis
Caption: Standard workflow for preparing a sample for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Vortex the vial until the sample is completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
Protocol: FT-IR (ATR) Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Conclusion
The spectroscopic comparison between this compound and its precursor, 4-Bromo-2-(trifluoromethoxy)benzaldehyde, reveals a set of clear and unambiguous analytical distinctions. In ¹H NMR, the diagnostic shift is the replacement of the aldehyde proton signal with a methylene signal. IR spectroscopy provides definitive evidence through the appearance of the broad O-H stretch of the carboxylic acid dimer. Finally, ¹³C NMR and Mass Spectrometry corroborate these findings by tracking the shift of the carbonyl carbon and revealing distinct, predictable fragmentation patterns. By leveraging this multi-technique spectroscopic data, researchers can confidently monitor their synthetic progress and verify the identity and purity of their final product.
References
- 1. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. rsc.org [rsc.org]
- 8. quora.com [quora.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of modern drug discovery and development, phenylacetic acid derivatives serve as crucial scaffolds for a multitude of pharmacologically active agents.[1] The specific analogue, 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 509142-74-9) and its derivatives, present a unique synthetic and analytical challenge.[2][3] The incorporation of a bromine atom and a trifluoromethoxy group imparts distinct physicochemical properties that are desirable in medicinal chemistry, but also complicates structural elucidation.
The precise confirmation of the molecular structure—verifying atomic connectivity and spatial arrangement—is not merely a procedural formality. It is the bedrock upon which all subsequent research, from quantitative structure-activity relationship (QSAR) studies to clinical trials, is built. An error in structural assignment can lead to misinterpreted data, wasted resources, and potentially compromised patient safety. This guide provides a comparative analysis of the primary analytical techniques used to definitively confirm the structure of these complex derivatives, grounded in the principle of orthogonal validation.[4][5]
The Analytical Challenge: Navigating Spectroscopic Complexities
The structure of this compound derivatives presents several features that require a multi-faceted analytical approach:
-
Substituted Aromatic Ring: The trisubstituted benzene ring gives rise to complex splitting patterns in Proton Nuclear Magnetic Resonance (¹H NMR) spectra, which must be carefully analyzed to confirm the substitution pattern.[6][7]
-
Fluorine Presence: The trifluoromethoxy (-OCF₃) group necessitates the use of Fluorine-19 NMR (¹⁹F NMR), a powerful but specialized technique, to confirm its presence and electronic environment.[8][9]
-
Bromine's Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[10][11] This creates a characteristic M/M+2 isotopic pattern in mass spectrometry, which is a key diagnostic feature.[12]
A single analytical technique is rarely sufficient to overcome these challenges. Therefore, a self-validating system, employing multiple, complementary methods, is the gold standard for structural confirmation.[13]
Orthogonal Validation Workflow: A Multi-Technique Approach
Caption: Orthogonal workflow for structural confirmation.
Comparative Analysis of Key Techniques
The choice of analytical technique depends on the specific information required, sample availability, and the desired level of certainty. Each method provides unique and complementary data.
| Feature | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom connectivity, chemical environment, stereochemistry in solution. | Molecular weight, elemental formula, isotopic abundance, fragmentation patterns.[14] | Unambiguous 3D atomic arrangement, bond lengths/angles, absolute stereochemistry in the solid state.[15] |
| Sample Requirement | 1-25 mg, soluble in deuterated solvent.[16][17] | <1 mg, soluble for ESI.[18] | High-quality single crystal (>0.1 mm).[15] |
| Analysis Time | Minutes to hours per experiment. | Minutes per sample. | Days to weeks (including crystal growth). |
| Key Strength | Unparalleled for determining detailed connectivity and solution-state structure. | High sensitivity and definitive molecular weight determination. | The "gold standard" for absolute and unambiguous structure proof.[15] |
| Limitation | Can be ambiguous for complex isomers without 2D NMR; requires pure sample. | Provides limited connectivity information; isomers can be indistinguishable. | Crystal growth can be a significant bottleneck; structure may differ from solution state. |
Experimental Data and Protocols
To illustrate the application of these techniques, let's consider the hypothetical data for the parent compound, this compound.
NMR Spectroscopy Data
Table 1: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H | ~10-12 | Broad Singlet | 1H | -COOH | Acidic proton, often broad and variable. |
| ¹H | ~7.45 | Doublet | 1H | Ar-H | H ortho to -CH₂COOH, deshielded.[7] |
| ¹H | ~7.35 | Doublet of Doublets | 1H | Ar-H | H para to -OCF₃, coupled to two other protons.[6] |
| ¹H | ~7.20 | Doublet | 1H | Ar-H | H ortho to -Br, least deshielded aromatic proton. |
| ¹H | ~3.70 | Singlet | 2H | -CH₂ COOH | Methylene protons adjacent to aromatic ring and carbonyl. |
| ¹³C | ~175 | Singlet | - | -C OOH | Carboxylic acid carbon. |
| ¹³C | ~120-150 | Multiple Signals | - | Aromatic C | Complex region for 6 aromatic carbons.[7] |
| ¹³C | ~120.4 | Quartet (J ≈ 257 Hz) | - | -OC F₃ | Carbon of the trifluoromethoxy group, split by three fluorine atoms. |
| ¹³C | ~35 | Singlet | - | -C H₂COOH | Methylene carbon. |
| ¹⁹F | ~ -58 | Singlet | 3F | -OCF₃ | Typical range for an aromatic trifluoromethoxy group.[8][19] |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[16] Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[16][20]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[21]
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F spectra. For complex aromatic regions, consider acquiring 2D NMR experiments like COSY and HSQC to resolve proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard.[16]
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign each signal to the corresponding nuclei in the proposed structure.[22]
Mass Spectrometry Data
Table 2: Predicted ESI-MS Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Relative Abundance | Interpretation |
| [M-H]⁻ | 297.9488 (⁷⁹Br) | 297.9 | ~100% | Molecular ion with ⁷⁹Br isotope (deprotonated). |
| [M-H]⁻ | 299.9467 (⁸¹Br) | 299.9 | ~98% | Molecular ion with ⁸¹Br isotope (deprotonated).[10] |
| [M-H-COOH]⁻ | 252.9566 (⁷⁹Br) | 253.0 | Variable | Loss of the carboxylic acid group. |
| [M-H-COOH]⁻ | 254.9545 (⁸¹Br) | 255.0 | Variable | Loss of the carboxylic acid group. |
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump. ESI is a "soft" ionization technique that is excellent for generating intact molecular ions of moderately polar molecules like carboxylic acids.[23][24][25]
-
Ionization: Apply a high voltage to the capillary tip to generate charged droplets. The solvent evaporates, ultimately yielding gas-phase ions of the analyte.[14]
-
Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion [M-H]⁻. Ensure the mass range is sufficient to observe the molecular ion pair.
-
Interpretation: Look for the characteristic doublet peak separated by 2 m/z units with nearly equal intensity, which is the definitive signature of a monobrominated compound.[11] Match the observed accurate mass to the calculated mass to confirm the elemental formula.
The Definitive Method: X-ray Crystallography
When absolute, unambiguous proof of structure is required, or when stereochemistry must be determined, single-crystal X-ray crystallography is the ultimate tool.[15][26] It provides a three-dimensional map of electron density in the molecule, allowing for the precise determination of every bond length, bond angle, and torsional angle.[27]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is growing a single, high-quality crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted and placed in a diffractometer. It is then irradiated with monochromatic X-rays while being rotated. A detector records the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms in the crystal lattice.[15]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.
Conclusion: A Triad of Trustworthiness
Confirming the structure of this compound derivatives demands a rigorous, multi-pronged analytical strategy. While ¹H, ¹³C, and ¹⁹F NMR provide the framework of atomic connectivity, high-resolution mass spectrometry validates the elemental composition and the presence of bromine through its distinct isotopic signature. For ultimate certainty, X-ray crystallography offers an irrefutable 3D picture of the molecule in the solid state. By synergistically employing these techniques, researchers can ensure the scientific integrity of their work and build a foundation of trustworthy data for the advancement of drug development.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 3. 509142-74-9|this compound|BLD Pharm [bldpharm.com]
- 4. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. azom.com [azom.com]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. whitman.edu [whitman.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. clariant.com [clariant.com]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 19. spectrabase.com [spectrabase.com]
- 20. organomation.com [organomation.com]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 25. phys.libretexts.org [phys.libretexts.org]
- 26. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 27. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Derived from 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
Introduction: Rationale for a Targeted Screening Approach
In modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The molecule 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid presents a compelling starting point for synthesizing novel compound libraries. This assertion is based on the privileged nature of its constituent fragments. The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] Phenylacetic acid derivatives have a long history in medicine, forming the core of various therapeutic agents, including those with anti-inflammatory and anticancer properties.[2][3][4]
The strategic placement of these groups suggests a high probability of identifying derivatives with potent and selective biological activities. Specifically, the structural motifs hint at potential anti-inflammatory and anticancer activities. For instance, the trifluoromethyl group, which is electronically similar to the trifluoromethoxy group, has been shown to impart high selectivity for cyclooxygenase-2 (COX-2) inhibition in analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[5][6] COX-2 is a well-validated target for anti-inflammatory therapies and is also implicated in tumorigenesis.[7][8][9]
This guide provides a comprehensive, tiered strategy for the systematic biological evaluation of new chemical entities (NCEs) derived from this promising scaffold. We will detail a logical screening cascade, from broad initial assessments to specific, mechanism-of-action studies, providing field-proven protocols and data interpretation frameworks. Our objective is to empower research teams to efficiently identify and characterize lead compounds with therapeutic potential.
The Screening Cascade: A Phased Approach to Hit Identification
A successful screening campaign does not test compounds randomly; it follows a logical progression designed to maximize information while conserving resources. We propose a three-tiered cascade that begins with broad, cost-effective assays to triage compounds, followed by more complex and specific assays for promising hits.
Caption: A tiered workflow for screening novel compounds.
Tier 1: Primary Screening - Casting a Wide Net
The initial goal is to identify any compound from the library that exhibits biological activity. We recommend two parallel primary screens: a general cytotoxicity assay against a panel of cancer cell lines and a broad-spectrum antimicrobial assay.
-
Rationale for Cytotoxicity Screening: Phenylacetic acid derivatives have been reported to possess anti-proliferative effects on various human cancer cell lines.[2][3][10][11] A broad screen, such as against the NCI-60 panel, provides a wealth of data, not only on potency but also on potential selectivity against certain cancer types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[12]
-
Rationale for Antimicrobial Screening: The lipophilic and electronically distinct nature of the scaffold warrants an investigation into its antimicrobial potential. High-throughput screening methods can rapidly assess the activity of the compound library against a panel of clinically relevant bacteria and fungi.[13][14] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[15]
Tier 2: Secondary Assays - Testing the Anti-Inflammatory Hypothesis
Based on the structural alerts within the core scaffold, a primary hypothesis is that these compounds may function as anti-inflammatory agents via inhibition of cyclooxygenase (COX) enzymes.[5][6]
-
COX-1 and COX-2 Inhibition Assays: Compounds showing interesting activity in the primary screens, or even the entire library if resources permit, should be evaluated for their ability to inhibit COX-1 and COX-2.[16] The discovery of two COX isoforms was a landmark in anti-inflammatory drug development, as selective inhibition of COX-2 can provide therapeutic benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[7][17][18] Fluorometric or ELISA-based assay kits are commercially available for this purpose.[19][20]
Caption: The COX pathway and the site of selective inhibition.
Tier 3: Selectivity and Mechanism of Action (MoA) Studies
Compounds that demonstrate potent and selective activity in Tier 2 assays are considered "lead candidates" and warrant a more in-depth investigation.
-
Selectivity Profiling: For a COX-2 selective inhibitor, it is crucial to confirm that it does not significantly interact with other related enzymes or off-targets that could lead to adverse effects. This can be achieved by screening against a panel of kinases and other enzymes.
-
Mechanism of Action Studies: For anticancer hits, elucidation of the apoptotic pathway is a key step. This can involve assays to measure caspase activation or changes in the expression of key regulatory proteins like those in the Bcl-2 family.[10] For anti-inflammatory hits, cell-based assays can confirm the inhibition of prostaglandin production in response to an inflammatory stimulus.
Experimental Protocols & Data Presentation
To ensure reproducibility and scientific rigor, detailed and validated protocols are essential. Below are representative protocols for the key assays in our proposed cascade.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for screening against adherent cancer cell lines in a 96-well format.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[21][22]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits that measure the peroxidase component of COX activity.
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid, and enzyme) according to the manufacturer's instructions.[19]
-
Assay Setup: In a 96-well opaque plate, add the assay buffer and either human recombinant COX-1 or COX-2 enzyme.[20]
-
Inhibitor Addition: Add 2 µL of the test compound (dissolved in DMSO) or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the appropriate wells. Add DMSO alone for the 100% activity control. Pre-incubate for 10-15 minutes at 37°C.[18][20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation/emission wavelengths in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot a dose-response curve to calculate the IC50 value for both COX-1 and COX-2. The selectivity index is typically calculated as IC50(COX-1) / IC50(COX-2).
Comparative Data Summary
All quantitative data should be summarized in a clear, tabular format for easy comparison. Below is a hypothetical example of results for a selection of newly synthesized compounds from "Series A" compared to a standard reference compound.
| Compound ID | Cytotoxicity (MCF-7) IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Series A-001 | 15.2 | >100 | 0.25 | >400 |
| Series A-002 | 45.8 | 85.6 | 10.3 | 8.3 |
| Series A-003 | >100 | >100 | >100 | - |
| Celecoxib | 25.5 | 15.0 | 0.04 | 375 |
In this hypothetical dataset, compound A-001 stands out as a potent and highly selective COX-2 inhibitor with moderate anticancer activity, making it a strong candidate for further development.
Conclusion and Forward Outlook
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic screening cascade outlined in this guide provides a robust and efficient framework for identifying and characterizing compounds with potential anti-inflammatory or anticancer activities. By starting with broad primary screens and progressing to hypothesis-driven secondary and mechanistic studies, research teams can effectively triage compound libraries and focus resources on the most promising candidates. The detailed protocols and data presentation formats provided herein serve as a practical resource for executing these studies with scientific rigor. Future work on lead compounds, such as A-001 in our hypothetical example, would involve in vivo efficacy studies in relevant animal models of inflammation or cancer, alongside comprehensive ADME/Tox profiling to assess their drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
A Comparative Guide to the In Vitro Efficacy of Kinase Inhibitors Structurally Related to 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of kinase inhibitors that are structurally analogous to the 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetic acid scaffold. While direct extensive research on derivatives of this specific molecule is emerging, a robust understanding of their potential can be gleaned from the well-established class of inhibitors derived from bromo-(trifluoromethyl)aniline isomers. These compounds share key structural motifs—a halogenated and fluorinated phenyl ring—that are pivotal for their interaction with kinase active sites.
Herein, we present a data-driven comparison of prominent kinase inhibitors, including Ponatinib and Nilotinib, which are derived from bromo-(trifluoromethyl)aniline scaffolds, alongside other multi-kinase inhibitors for a broader context. This guide delves into their in vitro performance, the signaling pathways they modulate, and the detailed experimental protocols for their evaluation.
Comparative Efficacy of Selected Kinase Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the in vitro IC50 values for selected kinase inhibitors against a panel of key oncogenic kinases.
Table 1: In Vitro Inhibitory Activity (IC50) of Ponatinib Against Various Kinases
| Kinase Target | Ponatinib IC50 (nM) |
| BCR-ABL | 0.37 - 2 |
| BCR-ABL T315I | 2 - 11 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
| FLT3 | 1.1 |
| KIT | 7.0 |
Data compiled from multiple sources.[1][2][3]
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of Nilotinib and Ponatinib Against BCR-ABL
| Kinase Target | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| BCR-ABL | 20 - 30 | 0.37 |
| BCR-ABL T315I | >3000 | 2.0 |
Data compiled from multiple sources.[1][4]
Table 3: In Vitro Inhibitory Activity (IC50) of Regorafenib Against Various Kinases
| Kinase Target | Regorafenib IC50 (nM) |
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
| PDGFRβ | 22 |
| KIT | 7 |
| RET | 1.5 |
| Raf-1 | 2.5 |
Data compiled from multiple sources.[5]
Key Signaling Pathways in Cancer and Drug Development
The kinase inhibitors discussed herein target critical signaling pathways implicated in cell proliferation, survival, and angiogenesis. Understanding these pathways is fundamental to appreciating the mechanism of action of these therapeutic agents.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6][7] It drives uncontrolled cell proliferation and survival by activating a multitude of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[8][9][10]
Caption: The BCR-ABL signaling cascade leading to cell proliferation and survival.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[11][12] In cancer, tumors exploit this pathway to secure a blood supply for growth and metastasis.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. cusabio.com [cusabio.com]
- 14. medium.com [medium.com]
A Senior Application Scientist's Guide to Alternative Building Blocks for 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in small molecule synthesis. This guide provides an in-depth comparison of viable alternatives to 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, a key intermediate in various research applications. By exploring the principles of bioisosterism and analyzing the impact of substituent modifications, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the this compound Scaffold
The this compound scaffold is of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a valuable substituent known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1] The phenylacetic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation. The bromine atom at the 4-position serves as a convenient reactive site for cross-coupling reactions, enabling the introduction of diverse functionalities.
However, reliance on a single building block can limit the exploration of chemical space and the optimization of compound properties. Strategic replacement of the bromine atom with other functional groups, a concept known as bioisosterism, can lead to compounds with improved potency, altered pharmacokinetic profiles, or novel intellectual property. This guide focuses on the comparative analysis of key bioisosteric alternatives to the parent bromo compound.
Bioisosteric Alternatives and Their Physicochemical Properties
The core principle guiding the selection of alternatives is bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity. In the context of this compound, we will explore the replacement of the 4-bromo substituent with chloro, cyano, and methyl groups.
Table 1: Comparison of Physicochemical Properties of 2-(4-Substituted-2-(trifluoromethoxy)phenyl)acetic acid Analogs
| Substituent (X) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |
| -Br | This compound | C₉H₆BrF₃O₃ | 299.04 | 3.5 | ~4.0 |
| -Cl | 2-(4-Chloro-2-(trifluoromethoxy)phenyl)acetic acid | C₉H₆ClF₃O₃ | 254.59 | 3.2 | ~4.0 |
| -CN | 2-(4-Cyano-2-(trifluoromethoxy)phenyl)acetic acid | C₁₀H₆F₃NO₃ | 245.16 | 2.5 | ~3.9 |
| -CH₃ | 2-(4-Methyl-2-(trifluoromethoxy)phenyl)acetic acid | C₁₀H₉F₃O₃ | 234.17 | 3.1 | ~4.2 |
Note: logP and pKa values are estimated and can vary based on the prediction software and experimental conditions.
The choice of substituent at the 4-position significantly influences the electronic and steric properties of the phenyl ring, which in turn affects the reactivity of the molecule and its interactions with biological targets.
Halogen Replacement: The Chloro Analog
Replacing bromine with chlorine is a common bioisosteric substitution. The chloro analog is less lipophilic than the bromo compound, which can be advantageous for improving solubility and pharmacokinetic properties. From a synthetic standpoint, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, which may necessitate more forcing reaction conditions or the use of specialized catalyst systems.[2][3]
The Cyano Moiety: An Electronic Shift
The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. This can influence the acidity of the carboxylic acid and the molecule's ability to participate in hydrogen bonding. The introduction of a cyano group can also provide a new vector for chemical modification.
The Methyl Group: A Lipophilic, Electron-Donating Alternative
In contrast to the electron-withdrawing halogens and cyano group, the methyl group is weakly electron-donating. This can impact the reactivity of the phenyl ring and the overall electronic profile of the molecule. The methyl group also increases lipophilicity, which can affect cell permeability and protein binding.
Synthetic Strategies and Experimental Protocols
The synthesis of these phenylacetic acid derivatives typically proceeds through a multi-step sequence. A common and versatile approach involves the construction of a substituted phenylacetonitrile intermediate, followed by hydrolysis to the corresponding carboxylic acid.
Below is a representative experimental protocol for the synthesis of a 2-(4-substituted-2-(trifluoromethoxy)phenyl)acetic acid, exemplified by the preparation of the chloro analog.
Experimental Protocol: Synthesis of 2-(4-Chloro-2-(trifluoromethoxy)phenyl)acetic acid
This synthesis is presented as a two-step process starting from the corresponding benzyl bromide.
Step 1: Synthesis of 2-(4-Chloro-2-(trifluoromethoxy)phenyl)acetonitrile
Figure 1: Synthesis of the nitrile intermediate.
-
Materials:
-
1-Bromo-4-chloro-2-(trifluoromethoxy)benzene (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 1-bromo-4-chloro-2-(trifluoromethoxy)benzene in DMSO, add sodium cyanide.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-chloro-2-(trifluoromethoxy)phenyl)acetonitrile.
-
Step 2: Hydrolysis to 2-(4-Chloro-2-(trifluoromethoxy)phenyl)acetic acid
Figure 2: Hydrolysis of the nitrile to the carboxylic acid.
-
Materials:
-
2-(4-Chloro-2-(trifluoromethoxy)phenyl)acetonitrile (1.0 eq)
-
Sodium Hydroxide (3.0 eq)
-
Water/Ethanol mixture (e.g., 1:1)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Dissolve the nitrile in a mixture of water and ethanol.
-
Add sodium hydroxide and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-chloro-2-(trifluoromethoxy)phenyl)acetic acid.
-
Comparative Reactivity in a Key Application: Amide Coupling
A primary application of these building blocks is in the synthesis of amides, which are prevalent in many biologically active molecules. The reactivity of the carboxylic acid in amide coupling reactions is a crucial consideration.
Figure 3: A generalized workflow for amide bond formation.
The electronic nature of the 'X' substituent can influence the rate and efficiency of the amide coupling reaction. Electron-withdrawing groups (such as -CN and halogens) can increase the acidity of the carboxylic acid, potentially facilitating its activation. However, the overall steric and electronic environment of the molecule will dictate the optimal coupling conditions.
Conclusion and Future Perspectives
The choice of building block in a synthetic campaign is a strategic decision with far-reaching implications. While this compound is a valuable and versatile intermediate, its bioisosteric analogs offer a powerful avenue for modulating physicochemical and biological properties. The chloro, cyano, and methyl-substituted analogs each present a unique profile of reactivity, lipophilicity, and electronic character.
This guide provides a foundational understanding of these alternatives, supported by a general synthetic framework. Researchers are encouraged to consider the specific goals of their project when selecting a building block. For example, if improved aqueous solubility is desired, the less lipophilic chloro or cyano analogs may be preferable. If enhanced metabolic stability is the primary objective, the electronic nature of the substituent may play a more significant role.
Future work in this area could involve a more extensive quantitative structure-activity relationship (QSAR) study to correlate the physicochemical properties of a wider range of analogs with their biological activity in various assays. Such studies would further refine our understanding of this important scaffold and accelerate the discovery of new and improved chemical entities.
References
A Senior Application Scientist’s Guide to 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid: A Strategic Building Block in Modern Drug Discovery
Abstract: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, a versatile scaffold for medicinal chemists. We will dissect the molecule into its core functional components—the trifluoromethoxy group, the bromo substituent, and the phenylacetic acid moiety—to elucidate their distinct and synergistic advantages. Through objective comparisons with common alternatives, supported by experimental protocols and data, this guide will demonstrate why this building block is a superior choice for accelerating the development of next-generation therapeutics.
Introduction: The Anatomy of a Privileged Scaffold
The structure of this compound presents a unique convergence of three critical functional groups, each addressing common challenges in drug design, from metabolic stability to synthetic tractability. The strategic placement of the trifluoromethoxy group, the utility of the bromo handle, and the foundational phenylacetic acid core offer a powerful toolkit for lead optimization. This guide will explore the causality behind the experimental advantages conferred by each of these features.
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical data for 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 509142-74-9), a key intermediate in pharmaceutical synthesis.[1][2][3][4] We present a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the causality behind methodological choices. The objective is to establish a robust, self-validating analytical workflow that ensures the identity, purity, and quality of this critical compound, in alignment with international regulatory standards.[5][6]
Introduction: The Imperative for Rigorous Analytical Cross-Validation
This compound is a substituted phenylacetic acid derivative with a molecular formula of C₉H₆BrF₃O₃ and a molecular weight of 299.04 g/mol .[1][2] Its structural complexity, featuring a bromine substituent and a trifluoromethoxy group, necessitates a multi-technique approach for unambiguous characterization and quantification. In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. A failure to comprehensively validate the analytical data for such compounds can lead to significant downstream consequences, including compromised drug efficacy and safety.
This guide moves beyond a simple recitation of methods. It is designed to provide a logical, scientifically-grounded workflow for cross-validating analytical data. By integrating data from orthogonal techniques—those that measure different chemical or physical properties—we can build a comprehensive and trustworthy profile of the molecule. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>, which emphasize that the objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[5][7][8][9]
The Analytical Workflow: An Integrated Approach
A robust analytical strategy relies on the strategic sequencing of different techniques to build a complete picture of the analyte. The following workflow illustrates the logical progression from qualitative confirmation to quantitative assessment and impurity profiling.
Caption: Integrated workflow for the analytical validation of this compound.
High-Performance Liquid Chromatography (HPLC-UV): The Cornerstone of Quantification
HPLC is the primary technique for assessing the purity of non-volatile and thermally stable compounds like our target molecule. The carboxylic acid and aromatic functionalities make it amenable to reverse-phase chromatography with UV detection.
Rationale for Method Development
The selection of a C18 stationary phase is a standard starting point for molecules of this polarity. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen for several reasons:
-
Acetonitrile: Provides good elution strength for the analyte.
-
Water: The aqueous component in the reverse-phase separation.
-
Formic Acid: Suppresses the ionization of the carboxylic acid group, leading to a more symmetrical peak shape and consistent retention time. A method using an acetic acid buffer could also be employed.[10]
An isocratic elution is initially developed for simplicity and robustness, but a gradient method may be necessary to resolve closely eluting impurities. UV detection at 264 nm is selected based on the chromophoric nature of the substituted benzene ring.[10]
Experimental Protocol: HPLC-UV
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Isocratic, 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV Diode Array Detector (DAD) at 264 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as needed for linearity studies.
Data and Validation Parameters
The validation of this HPLC method must adhere to ICH Q2(R1) guidelines.[5]
| Validation Parameter | Acceptance Criteria | Expected Result for this compound |
| Specificity | The peak for the analyte is free from interference from excipients, impurities, or degradation products. | The main peak is spectrally pure as determined by DAD analysis. No co-elution with spiked potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear response from 0.05 mg/mL to 1.5 mg/mL with r² > 0.999. |
| Accuracy | 98.0% - 102.0% recovery | Spiked recovery at three concentration levels (80%, 100%, 120%) within the specified range. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD for six replicate injections of the standard solution is < 1.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.01 mg/mL |
| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C). | The method is robust within the tested parameter variations. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal View
GC-MS provides a powerful orthogonal technique for both purity assessment and structural confirmation, particularly for identifying volatile or semi-volatile impurities that might not be detected by HPLC. Due to the low volatility of the carboxylic acid, derivatization is often required.
Rationale for Derivatization
Direct injection of the carboxylic acid can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization, such as esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA), is a common strategy to increase volatility and improve chromatographic performance. This is a well-established approach for the GC analysis of acidic compounds.[11][12]
Experimental Protocol: GC-MS (after Methylation)
-
Derivatization: To ~1 mg of the sample, add 500 µL of 2M methanolic HCl. Heat at 60°C for 30 minutes. Evaporate the solvent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.
-
System: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Expected Data and Interpretation
-
Retention Time: The methyl ester derivative will have a characteristic retention time under the specified conditions.
-
Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M⁺) for the methyl ester (C₁₀H₈BrF₃O₃) at m/z 312/314 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation patterns will correspond to the loss of -OCH₃, -COOCH₃, and cleavage of the acetic acid side chain, providing structural confirmation.
| Parameter | Expected Result | Purpose |
| Retention Time of Methyl Ester | ~10.5 min (Hypothetical) | Identification and Purity |
| Molecular Ion (M⁺) | m/z 312/314 | Confirms Molecular Weight of Derivative |
| Key Fragments | m/z 281/283 ([M-OCH₃]⁺), m/z 253/255 ([M-COOCH₃]⁺) | Structural Confirmation |
| Purity (Area %) | >99% (Hypothetical) | Orthogonal check on HPLC purity results |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR is the most powerful tool for unambiguous structural elucidation. For a molecule containing hydrogen, carbon, and fluorine, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Rationale for Multi-Nuclear NMR
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: Directly probes the trifluoromethoxy group. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing compounds and impurities.[13][14] The coupling between ¹⁹F and ¹³C can also provide valuable structural information.[15]
Experimental Protocol: NMR
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Concentration: ~10-20 mg/mL.
-
Experiments: Standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} acquisitions. 2D experiments like COSY (¹H-¹H) and HMQC/HSQC (¹H-¹³C) can be used for definitive assignments.
Expected Spectral Data and Assignments
| Nucleus | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Assignment |
| ¹H | ~11.0 | Broad Singlet | -COOH |
| ~7.6 | Doublet | Aromatic H (adjacent to -Br) | |
| ~7.4 | Doublet of Doublets | Aromatic H | |
| ~7.2 | Doublet | Aromatic H (adjacent to -CH₂COOH) | |
| ~3.8 | Singlet | -CH₂- | |
| ¹³C | ~175 | Singlet | -COOH |
| ~148 (quartet, J_CF ≈ 2 Hz) | Quartet | C-OCF₃ | |
| ~135 | Singlet | Aromatic C-H | |
| ~132 | Singlet | Aromatic C-H | |
| ~125 | Singlet | Aromatic C-Br | |
| ~122 | Singlet | Aromatic C-H | |
| ~120 (quartet, J_CF ≈ 258 Hz) | Quartet | -OCF₃ | |
| ~118 | Singlet | Aromatic C-CH₂ | |
| ~38 | Singlet | -CH₂- | |
| ¹⁹F | ~ -58 | Singlet | -OCF₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups within the molecule. It serves as an excellent identity check.
Rationale
The FT-IR spectrum will provide characteristic absorption bands for the carboxylic acid O-H and C=O groups, the C-F bonds of the trifluoromethoxy group, the aromatic ring C=C bonds, and the C-Br bond. This "fingerprint" is unique to the molecule's structure.[16][17]
Experimental Protocol: FT-IR
-
System: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: 16 scans are co-added at a resolution of 4 cm⁻¹.
-
Range: 4000 - 650 cm⁻¹.
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1100 (strong) | C-F stretch | Trifluoromethoxy |
| ~1050 | C-O stretch | Ether |
| Below 700 | C-Br stretch | Bromo-aromatic |
Cross-Validation: Synthesizing the Data
The trustworthiness of the analytical data is established by ensuring concordance across these orthogonal techniques.[6]
Caption: Logical relationship for cross-validating analytical data from multiple techniques.
-
Purity: The purity value obtained from HPLC (e.g., 99.5% area) should be in close agreement with the purity determined by GC-MS (e.g., 99.4% area).
-
Identity: The structure assigned by NMR must be consistent with the molecular weight from mass spectrometry and the functional groups identified by FT-IR. The main peak in both HPLC and GC-MS chromatograms must be confirmed as the target compound.
-
Impurities: Any significant impurity detected in HPLC should ideally be observable in GC-MS and/or NMR to aid in its identification. For example, a volatile impurity might be more prominent in the GC-MS total ion chromatogram.
Conclusion and Recommendations
This guide has outlined a comprehensive, multi-technique strategy for the analytical cross-validation of this compound. By systematically employing HPLC, GC-MS, NMR, and FT-IR, a self-validating web of data is created, providing high confidence in the material's identity, purity, and overall quality.
For routine quality control, a validated HPLC method is typically sufficient once the compound's identity has been unequivocally established by the full suite of techniques. However, for reference standard characterization, batch release of material for clinical trials, or in the event of a process change, a re-application of this cross-validation workflow is strongly recommended to ensure ongoing product quality and regulatory compliance.[18][19]
References
- 1. keyorganics.net [keyorganics.net]
- 2. 509142-74-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]
- 4. eMolecules this compound | 509142-74-9 | Fisher Scientific [fishersci.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. uspbpep.com [uspbpep.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for selective 19 F-labeling absent of probe sequestration (SLAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]
- 16. youtube.com [youtube.com]
- 17. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins | MDPI [mdpi.com]
- 18. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Disposal of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 509142-74-9), a compound characterized by its halogenated and fluorinated moieties. Understanding the chemical principles behind these procedures is paramount to ensuring laboratory safety and environmental stewardship.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound is anticipated to exhibit the following hazardous characteristics[1][2]:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
Therefore, the adoption of stringent personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and subsequent irritation. Glove integrity should be inspected before and during use. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, used in a well-ventilated area or fume hood. | Minimizes the risk of inhaling dust or vapors, which can lead to respiratory tract irritation. The necessity of respiratory protection should be determined by a formal risk assessment. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that prioritizes containment, clear communication through labeling, and adherence to regulatory requirements.
Caption: Disposal workflow for this compound.
Experimental Protocol for Safe Disposal
-
Waste Collection:
-
All materials contaminated with this compound, including residual amounts of the solid, contaminated labware (e.g., weighing boats, spatulas), and used PPE, should be considered hazardous waste.
-
-
Waste Segregation:
-
This compound should be segregated as halogenated organic waste [3].
-
It is crucial to avoid mixing this waste stream with non-halogenated waste to prevent complications and increased costs in the final disposal process.
-
Do not mix with incompatible materials such as strong oxidizing agents or bases, which could lead to hazardous reactions[4].
-
-
Use of Designated Containers:
-
Collect the waste in a clearly designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste[5].
-
The container should have a secure, tight-fitting lid to prevent the escape of dust or fumes.
-
-
Clear and Accurate Labeling:
-
The waste container must be labeled immediately with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "509142-74-9"
-
The primary hazards: "Irritant"
-
The date of accumulation.
-
-
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
The storage area should have secondary containment to mitigate the impact of any potential leaks or spills.
-
-
Professional Disposal:
-
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company[6].
-
Incineration at a high-temperature facility equipped with afterburners and scrubbers is the preferred method of disposal for halogenated organic compounds[7]. This is because:
-
The high temperatures ensure the complete destruction of the organic molecule.
-
The presence of bromine and fluorine necessitates specialized flue gas treatment (scrubbing) to neutralize the resulting hydrobromic acid (HBr) and hydrofluoric acid (HF), which are corrosive and toxic[8].
-
-
Landfilling is generally not a suitable option for this type of compound due to its potential to leach into the environment[9].
-
Understanding the "Why": The Science Behind the Disposal Protocol
The rigorous disposal procedures for this compound are dictated by its chemical structure.
-
The Phenylacetic Acid Backbone: While phenylacetic acid itself has relatively low toxicity, the substituents on the aromatic ring significantly alter its properties[10].
-
The Bromo- Group: The presence of bromine classifies this compound as a brominated organic compound. The U.S. Environmental Protection Agency (EPA) regulates many such compounds as hazardous due to their persistence and potential for forming toxic byproducts upon incomplete combustion, such as dioxins and furans, although this is more of a concern with polychlorinated and polybrominated systems[8][11].
-
The Trifluoromethoxy- Group: The -OCF3 group is known for its high stability. However, under certain metabolic or environmental degradation pathways, there is a potential for the release of trifluoroacetic acid (TFA) as a terminal residue[12][13]. While TFA itself has low to moderate toxicity and does not bioaccumulate, its persistence in the environment is a consideration for responsible disposal[13].
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Use an inert absorbent material for any solutions containing the compound.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Conclusion
The proper disposal of this compound is not merely a regulatory formality but a critical component of responsible scientific practice. By understanding the chemical hazards and the rationale behind the disposal protocols, researchers can ensure a safe working environment and minimize their environmental impact. Adherence to the principles of segregation, containment, clear labeling, and professional disposal is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. uakron.edu [uakron.edu]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. angenechemical.com [angenechemical.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. epa.gov [epa.gov]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ozone.unep.org [ozone.unep.org]
A Senior Application Scientist's Guide to Handling 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid: From Hazard Assessment to Disposal
As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of a molecule. However, the foundation of groundbreaking research is a deep and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid. We will move beyond a simple checklist to understand the why behind each safety protocol, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Deconstructing the Molecule
To establish a robust safety plan, we must first understand the inherent hazards posed by the molecule's structure. This compound is a solid organic compound with three key structural features that dictate our handling procedures: the carboxylic acid group, the brominated aromatic ring, and the trifluoromethoxy group.
-
Carboxylic Acid Moiety (-COOH): This functional group imparts acidic properties to the molecule. As a solid, the primary risk is the inhalation of dust or direct contact with skin and eyes. Corrosive solids and their dust can react with moisture on the skin or in the respiratory tract, leading to chemical burns and irritation[1][2]. When dissolved, it will form a corrosive acidic solution.
-
Brominated Aromatic Ring: This feature classifies the compound as a halogenated aromatic. Such compounds require special attention, particularly concerning waste disposal, to prevent environmental contamination[3][4]. Halogenated organic waste must always be segregated from non-halogenated streams[3].
-
Trifluoromethoxy Group (-OCF3): The high electronegativity of fluorine makes the C-F bond very strong; however, the metabolism of some fluorinated compounds can be a concern. While often used to improve metabolic stability in drug candidates, certain fluorinated ethers can, under specific biological conditions, break down to release toxic byproducts such as fluorophosgene[5][6]. This potential toxicological endpoint necessitates minimizing any chance of exposure.
Based on safety data for structurally similar compounds, this compound should be regarded as causing skin irritation, serious eye damage, and respiratory irritation[7][8][9].
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All operations should, at a minimum, be conducted within a certified chemical fume hood to control exposure to dust and potential vapors[1][2][3].
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical splash goggles and a face shield[1][10]. | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is best practice. | Standard lab coat, fully buttoned. | Primary protection via a chemical fume hood. If weighing outside a hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory[3]. |
| Preparing Solutions | Chemical splash goggles and a face shield[1][11]. | Chemical-resistant gloves (e.g., Butyl rubber for greater resistance to corrosive liquids)[1]. Check manufacturer's breakthrough time data. | Chemical-resistant apron over a standard lab coat[10][12]. | All manipulations must be performed in a chemical fume hood[1][3]. |
| Running Reactions & Workup | Chemical splash goggles. | Chemical-resistant gloves appropriate for all chemicals in the procedure. | Standard lab coat. | Work must be performed in a chemical fume hood. |
| Cleaning Glassware | Chemical splash goggles. | Chemical-resistant gloves. | Standard lab coat. | Work must be performed in a chemical fume hood. |
Operational and Disposal Plans: Step-by-Step Protocols
Adherence to standardized protocols is critical for minimizing risk. The following procedures provide a clear, actionable framework for handling this compound.
Experimental Protocol: Safe Handling and Solution Preparation
-
Preparation: Before starting, ensure an eyewash station and emergency shower are accessible and unobstructed[1][10]. Prepare spill cleanup materials, such as sodium bicarbonate or a commercial acid neutralizer, and have them readily available[1].
-
Don PPE: Equip yourself with the appropriate PPE as outlined in the table above for "Preparing Solutions."
-
Work Area Setup: Conduct all work within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing: Carefully weigh the solid compound directly into a container within the fume hood. Use a spatula and handle it gently to avoid generating dust[2].
-
Dissolving: Slowly add the solvent to the solid. If preparing an aqueous solution, always add acid to water, never the reverse, to prevent a violent exothermic reaction and splashing[1]. If dissolving a significant amount, cooling of the vessel may be necessary[2].
-
Container Sealing: Securely cap the container immediately after preparation.
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated compounds is a regulatory and environmental necessity[4].
-
Waste Segregation: All waste containing this compound, including rinsates from glassware, must be collected in a designated "Halogenated Organic Waste" container[3][4]. Do not mix with non-halogenated waste[3].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration[4].
-
Solid Waste: Contaminated solid materials such as gloves, weigh paper, and absorbent liners must be disposed of in a designated solid hazardous waste container[4].
-
Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area until collection[3].
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].
-
Skin Contact: Remove all contaminated clothing while under an emergency shower. Wash the affected area with soap and water for at least 15 minutes[1]. Seek medical attention if irritation persists[7].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[8][9].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[13].
Visual Workflow: PPE Selection Logic
Caption: PPE selection workflow based on the specific laboratory task.
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
